molecular formula C14H16ClNO2 B017023 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone CAS No. 59084-15-0

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Cat. No.: B017023
CAS No.: 59084-15-0
M. Wt: 265.73 g/mol
InChI Key: BDXCKRRHAYAQCI-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone (CAS 59084-15-0) is a high-purity piperidine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₁₄H₁₆ClNO₂ and a molecular weight of 265.74 g/mol, serves as a key synthon for the development of novel bioactive molecules . Research Applications and Value Piperidine derivatives are fundamental structural motifs in numerous FDA-approved drugs and biologically active compounds . Researchers utilize this acetylated chlorobenzoyl piperidine as a versatile precursor in the synthesis of diverse heterocycles, such as pyridones, thiophenes, and coumarins, often employing modern, eco-friendly methods like ultrasonic irradiation . These synthetic efforts are frequently directed toward exploring new antitumor agents. Piperidine derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, making them a critical area of investigation in oncology research . The compound's structure, featuring the 4-chlorobenzoyl group, is also found in advanced intermediates for targeted therapies, including potent and selective tankyrase inhibitors, highlighting its utility in early-stage pharmaceutical development . Handling and Specifications This product is presented as an oil . Researchers should note that this compound is classified with GHS07 warning symbols and carries the signal word "Warning" due to potential health hazards, including toxicity if swallowed and skin/eye irritation . It is essential to consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXCKRRHAYAQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337785
Record name 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-15-0
Record name 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone is a synthetic organic compound featuring a piperidine core structure. This technical guide provides a summary of its fundamental properties, drawing from available data and established scientific principles for compounds of this class. Due to the limited publicly available experimental data for this specific molecule, this document also outlines standard experimental protocols for its characterization and discusses its potential biological significance based on the analysis of its structural motifs.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 59084-15-0[1]
Molecular Formula C₁₄H₁₆ClNO₂[1]
Molecular Weight 265.74 g/mol [1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
logP Not available-

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method would involve the acylation of a piperidine derivative.

Proposed Synthetic Pathway

A likely synthetic route would involve the N-acetylation of 4-(4-chlorobenzoyl)piperidine. This precursor can be synthesized via a Friedel-Crafts acylation of chlorobenzene with piperidine-4-carbonyl chloride.

Synthetic Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Acetylation Chlorobenzene Chlorobenzene Pip4COPhCl 4-(4-Chlorobenzoyl)piperidine Chlorobenzene->Pip4COPhCl Pip4COCl Piperidine-4- carbonyl chloride Pip4COCl->Pip4COPhCl AlCl3 AlCl₃ (catalyst) AlCl3->Pip4COPhCl Pip4COPhCl_2 4-(4-Chlorobenzoyl)piperidine FinalProduct This compound Pip4COPhCl_2->FinalProduct AcCl Acetyl chloride or Acetic anhydride AcCl->FinalProduct Base Base (e.g., Triethylamine) Base->FinalProduct

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocols for Characterization

For a novel or uncharacterized compound such as this, a standard workflow for structural confirmation and purity assessment is essential.

Characterization Workflow CrudeProduct Crude Synthetic Product Purification Purification (e.g., Column Chromatography, Recrystallization) CrudeProduct->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Pure, Characterized Compound NMR->Final MS->Final IR->Final

Caption: Standard experimental workflow for the characterization of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the carbon-hydrogen framework and the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the ketone and amide carbonyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, its structural components, the 4-chlorobenzoyl moiety and the piperidine ring, are present in various biologically active molecules. For instance, piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The chlorobenzoyl group can influence the compound's pharmacokinetic properties and binding affinity to target proteins.

Given the structural similarities to known central nervous system (CNS) active agents, a hypothetical mechanism of action could involve the modulation of neurotransmitter receptors.

Hypothetical Signaling Pathway Compound This compound Receptor Hypothetical GPCR Target (e.g., Dopamine or Serotonin Receptor) Compound->Receptor Binds to GProtein G-Protein Activation/Inhibition Receptor->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger Modulation (e.g., cAMP levels) Effector->SecondMessenger Downstream Downstream Cellular Response SecondMessenger->Downstream

Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.

Conclusion

This compound is a compound with a well-defined chemical structure but limited available experimental data. This guide provides its basic identifiers and outlines standard methodologies for its synthesis and characterization. Based on its structural features, it may possess biological activity, warranting further investigation. The provided workflows and hypothetical signaling pathway can serve as a foundational framework for researchers and drug development professionals interested in exploring the properties and potential applications of this and related molecules. Further experimental validation is necessary to fully elucidate its physicochemical properties and pharmacological profile.

References

Unraveling the Enigmatic Mechanism of Action: 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following is a technical guide constructed from available chemical information and data on structurally related compounds. As of the latest literature review, specific pharmacological studies detailing the mechanism of action for 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone are not publicly available. This document, therefore, presents a predictive analysis based on established structure-activity relationships and outlines a potential investigatory workflow for its characterization.

Executive Summary

This compound is a research chemical featuring a piperidine core, a structural motif prevalent in a multitude of biologically active compounds. While direct experimental data on its mechanism of action is absent from current scientific literature, its core structure, the benzoylpiperidine fragment, is recognized as a "privileged structure" in medicinal chemistry. This suggests a high likelihood of interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs). This guide will explore the probable mechanisms of action based on its structural similarity to known pharmacologically active agents and propose a comprehensive research framework for its definitive characterization.

Structural and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₆ClNOInferred from Structure
Molecular Weight 265.74 g/mol Inferred from Structure
CAS Number 59084-15-0Chemical Supplier Data
Appearance White to off-white solidChemical Supplier Data

Predicted Mechanism of Action: A Hypothesis Driven by Structural Analogy

The chemical architecture of this compound provides critical clues to its potential biological targets. The 4-benzoylpiperidine scaffold is a well-established pharmacophore in numerous CNS-active drugs.

Potential Interaction with Serotonin Receptors

A compelling hypothesis is the compound's interaction with serotonin (5-HT) receptors. Specifically, the 4-(4-chlorobenzoyl)piperidine moiety is structurally analogous to the 4-(4-fluorobenzoyl)piperidine group found in several antipsychotic drugs. This fragment is known to be a key binding element at the 5-HT₂A receptor, where it is thought to anchor the ligand within the receptor's binding pocket. The chloro- substitution on the benzoyl ring may modulate binding affinity and selectivity across different 5-HT receptor subtypes.

Possible Dopaminergic Activity

In addition to serotonergic receptors, piperidine derivatives are common ligands for dopamine receptors. The overall structure of this compound shares features with molecules known to possess affinity for D₂-like dopamine receptors.

Other Potential CNS Targets

The versatility of the piperidine scaffold means that other CNS targets cannot be ruled out without experimental validation. These could include, but are not limited to, opioid receptors and acetylcholinesterase. Various piperidine derivatives have been shown to exhibit activity at these targets.

Proposed Experimental Workflow for Mechanism of Action Determination

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Receptor_Binding_Assays Receptor Binding Assays (Radioligand Displacement) Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding_Assays->Functional_Assays Identified Targets Signaling_Pathway_Analysis Downstream Signaling Pathway Analysis (Western Blot, Reporter Assays) Functional_Assays->Signaling_Pathway_Analysis Confirmed Activity Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., AChE) Behavioral_Pharmacology Behavioral Pharmacology Models (e.g., Locomotor Activity, PPI) Signaling_Pathway_Analysis->Behavioral_Pharmacology Cellular Mechanism Pharmacokinetic_Analysis Pharmacokinetic Profiling (ADME) Behavioral_Pharmacology->Pharmacokinetic_Analysis Compound This compound Compound->Receptor_Binding_Assays Compound->Enzyme_Inhibition_Assays

Proposed experimental workflow for elucidating the mechanism of action.
Detailed Methodologies for Key Experiments

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with an initial focus on serotonergic and dopaminergic subtypes.

  • Protocol Outline:

    • Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293-h5HT2A, CHO-hD2).

    • Incubate a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂) with the membrane preparation in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

4.1.2. Functional Assays (Example: cAMP Assay for Gs/Gi-coupled Receptors)

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at receptors identified in binding assays.

  • Protocol Outline:

    • Culture cells expressing the target receptor.

    • Treat the cells with the test compound at various concentrations.

    • For antagonist activity, pre-incubate with the test compound before stimulating with a known agonist.

    • Lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a competitive immunoassay (e.g., HTRF, ELISA).

    • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Hypothetical Signaling Pathway

Based on the potential interaction with the 5-HT₂A receptor, a Gq-coupled GPCR, the following signaling pathway could be modulated by this compound.

signaling_pathway Ligand This compound Receptor 5-HT2A Receptor (Gq-coupled) Ligand->Receptor Binds (Antagonist?) G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Hypothesized Gq-coupled signaling pathway for 5-HT₂A receptor modulation.

Conclusion and Future Directions

This compound is a compound of interest due to its inclusion of the pharmacologically significant benzoylpiperidine scaffold. While its precise mechanism of action remains to be elucidated, a strong rationale exists for investigating its activity at serotonergic and dopaminergic receptors. The experimental framework proposed herein provides a clear path for the comprehensive characterization of this molecule. Such studies are essential to unlock its potential therapeutic applications and to contribute to the broader understanding of the structure-activity relationships of piperidine-based CNS agents. Further research, beginning with broad receptor screening panels, is strongly encouraged to define the pharmacological profile of this enigmatic compound.

The Unexplored Potential of a Privileged Scaffold: A Technical Guide to the Anticipated Biological Activity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the biological potential of the synthetic compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. While direct experimental evidence for the biological activity of this specific molecule remains unpublished in peer-reviewed literature, its core structure, the 4-benzoylpiperidine moiety, is recognized as a "privileged scaffold" in medicinal chemistry. The presence of this framework in a multitude of biologically active agents suggests a high probability of inherent, yet undiscovered, therapeutic relevance for the title compound. This document provides a comprehensive overview of the known biological activities of structurally related analogs, offering a predictive insight into the potential pharmacological profile of this compound. We will explore potential activities including anticancer, central nervous system (CNS), and enzyme inhibitory effects, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

The 4-Benzoylpiperidine Scaffold: A Gateway to Diverse Bioactivity

The 4-benzoylpiperidine core is a recurring motif in a wide array of pharmacologically active molecules.[1] Its structural rigidity, combined with the synthetic accessibility for diversification at the piperidine nitrogen and the benzoyl ring, makes it an attractive starting point for drug discovery campaigns. The 4-chlorobenzoyl and N-acetyl moieties of the title compound, this compound, provide specific electronic and steric properties that could modulate its interaction with various biological targets.

Predicted Biological Activities Based on Structural Analogs

Based on the activities of closely related compounds, this compound may exhibit a range of biological effects. The following sections summarize the key findings for its structural analogs.

Anticancer Potential

Derivatives of the 4-benzoylpiperidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that this compound could serve as a valuable lead compound for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of 4-Benzoylpiperidine and Related Derivatives

Compound/DerivativeCell LineActivity MetricValueReference
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7 (Liver), HCT-116 (Colon), MCF7 (Breast)GI₅₀Micromolar concentrations[2]
2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivativesK562 (Leukemia), CEM (Leukemia)IC₅₀1.6 to 8.0 μM[3]
[1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximesVarious cancer cell linesAntiproliferative ActivityModerate[4]

A common methodology to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of This compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance analyze Calculate cell viability and IC₅₀ values read_absorbance->analyze

MTT Assay Experimental Workflow
Central Nervous System (CNS) Activity

The 4-benzoylpiperidine scaffold is present in molecules with significant CNS activity, including antipsychotic and acetylcholinesterase (AChE) inhibitory effects.

A derivative containing a 4-(p-fluorobenzoyl)piperidine moiety has shown affinity for both serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, which are key targets for antipsychotic drugs.[1] The 4-chlorobenzoyl group in the title compound could lead to similar interactions.

Antipsychotic_Target_Interaction compound This compound receptor_5ht2a Serotonin 5-HT₂ₐ Receptor compound->receptor_5ht2a receptor_d2 Dopamine D₂ Receptor compound->receptor_d2 downstream_signaling Modulation of Downstream Signaling Pathways receptor_5ht2a->downstream_signaling receptor_d2->downstream_signaling therapeutic_effect Potential Antipsychotic Effect downstream_signaling->therapeutic_effect

Hypothesized Interaction with Antipsychotic Targets

Several derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibitory Activity of Benzoylpiperidine Derivatives

Compound/DerivativeTargetActivity MetricValueReference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChEIC₅₀0.56 nM[5]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChEIC₅₀1.2 nM[6]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChEIC₅₀5.7 nM[7]

The standard method for measuring AChE activity is the colorimetric method developed by Ellman.

Experimental Protocol: Ellman's Assay for AChE Inhibition

  • Preparation of Reagents: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of purified acetylcholinesterase.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

    • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Compound This compound (Potential Inhibitor) Compound->AChE Inhibition Signal Signal Transduction AChR->Signal

Potential Role in Cholinergic Signaling
Monoacylglycerol Lipase (MAGL) Inhibition

Recent studies have highlighted the potential of 4-chlorobenzoylpiperidine derivatives as reversible and selective inhibitors of monoacylglycerol lipase (MAGL).[8] MAGL is an enzyme that plays a crucial role in the endocannabinoid system and is a therapeutic target for various conditions, including cancer and neuroinflammation.

Table 3: MAGL Inhibitory Activity of a 4-Chlorobenzoylpiperidine Derivative

Compound/DerivativeTargetActivity MetricValueReference
(4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanoneMAGLKᵢ8.6 μM[8]

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule. The 4-benzoylpiperidine scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Initial screening should encompass a broad range of assays, including cytotoxicity against a panel of cancer cell lines, binding and functional assays for CNS receptors (e.g., serotonin and dopamine receptors), and enzyme inhibition assays for targets such as AChE and MAGL. The findings from such studies will be crucial in elucidating the true pharmacological profile of this compound and its potential for further development as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such investigations.

References

An In-depth Technical Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, including its nomenclature, synthesis, and potential biological significance based on related structures. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a derivative of piperidine.

IUPAC Name: this compound

Synonyms:

  • N-Acetyl-4-(4-chlorobenzoyl)-piperidine[1]

  • 1-Acetyl-4-(4-chlorobenzoyl)piperidine[2]

  • 1-[4-(4-chlorobenzoyl)piperidino]-1-ethanone[2]

  • 1-[4-(4-chlorobenzoyl)-1-piperidinyl]ethanone[2]

CAS Number: 59084-15-0[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₆ClNO₂[1]
Molecular Weight265.74 g/mol [1]
Boiling Point443.5±35.0 °C (Predicted)[2]
Density1.220±0.06 g/cm³ (Predicted)[2]
pKa-1.60±0.40 (Predicted)[2]
FormOil[2]
ColorLight Yellow[2]
SolubilityChloroform, Dichloromethane, DMF, Methanol[2]

Synthesis

Proposed Synthetic Pathway

A likely synthetic route involves the acylation of chlorobenzene with 1-acetyl-4-piperidinecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Chlorobenzene Chlorobenzene Reaction_Step Friedel-Crafts Acylation Chlorobenzene->Reaction_Step Piperidinecarbonyl_Chloride 1-acetyl-4-piperidinecarbonyl chloride Piperidinecarbonyl_Chloride->Reaction_Step Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Reaction_Step Solvent Dichloromethane (Solvent) Solvent->Reaction_Step Temperature 0°C to rt Temperature->Reaction_Step Target_Compound This compound Reaction_Step->Target_Compound

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), chlorobenzene is added, and the mixture is cooled in an ice bath.

  • Addition of Acyl Chloride: A solution of 1-acetyl-4-piperidinecarbonyl chloride in the same solvent is added dropwise to the cooled mixture.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound in the public domain, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of piperidine have shown a wide range of biological activities.

Potential Areas of Interest
  • Anticancer Activity: Piperazine and piperidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including colon, prostate, breast, lung, and leukemia.[3] The mechanisms of action for some of these derivatives include inhibition of microtubule synthesis, cell cycle progression, and angiogenesis.[3]

  • Central Nervous System (CNS) Activity: Substituted piperidines are known to interact with various CNS targets. For instance, certain 1-benzylpiperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] One such derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM against AChE.[4] Additionally, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[5]

  • Other Potential Activities: The broader class of piperidine-containing compounds has been investigated for a multitude of other therapeutic applications, including as antifungal, antibacterial, antimalarial, and antipsychotic agents.[3]

Illustrative Biological Data of a Related Compound

The following table presents data for a related piperidine derivative to illustrate the type of information relevant for drug development professionals. Note: This data is not for this compound.

CompoundTargetAssayActivity (EC₅₀)Reference
4-BenzylpiperidineDopamine TransporterMonoamine Release109 nM[5]
4-BenzylpiperidineNorepinephrine TransporterMonoamine Release41.4 nM[5]
4-BenzylpiperidineSerotonin TransporterMonoamine Release5,246 nM[5]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Purity & Biological Evaluation Synthesis Chemical Synthesis (e.g., Friedel-Crafts) Workup Reaction Workup & Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Screening Biological Screening (In vitro assays) Purity->Screening Data_Analysis Data Analysis Screening->Data_Analysis

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a piperidine derivative with potential for further investigation in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active piperidines suggests it could be a valuable intermediate or a candidate for screening in various therapeutic areas, particularly in oncology and neuroscience. The synthetic route is likely to be straightforward via a Friedel-Crafts acylation. Further research is warranted to elucidate the specific biological profile and potential applications of this compound.

References

An In-Depth Technical Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone (CAS Number: 59084-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a piperidine derivative with significant potential for research and development in the pharmaceutical sciences. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, predicted physicochemical properties, and potential pharmacological activities based on extensive analysis of structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar molecules. The 4-benzoylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active agents, suggesting that this compound may exhibit valuable properties, particularly in the realm of neuroscience.

Chemical Identity and Properties

This compound is a synthetic organic compound characterized by a central piperidine ring substituted at the 1-position with an acetyl group and at the 4-position with a 4-chlorobenzoyl group.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 59084-15-0Chemical Abstracts Service
Molecular Formula C₁₄H₁₆ClNO₂Calculated
Molecular Weight 265.74 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Synonyms N-Acetyl-4-(4-chlorobenzoyl)piperidineCommon Nomenclature
Predicted LogP 2.5In Silico Prediction[1][2]
Predicted Aqueous Solubility LowIn Silico Prediction[1][2]
Predicted pKa (most basic) ~7.5 (piperidine nitrogen)In Silico Prediction
Predicted Polar Surface Area 37.3 ŲIn Silico Prediction[1][2]

Note: Predicted values are generated from computational models and should be confirmed by experimental analysis.

Synthesis and Characterization

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 1-acetylpiperidine-4-carbonyl chloride.

Experimental Workflow

G cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation A 1-Acetyl-4-piperidinecarboxylic acid C 1-Acetylpiperidine-4-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Reaction Mixture C->F D Chlorobenzene D->F E Aluminum Chloride (AlCl₃) E->F Catalyst G This compound F->G Aqueous Workup & Purification Compound This compound D2R Dopamine D₂ Receptor Compound->D2R Antagonism (?) HT2AR Serotonin 5-HT₂ₐ Receptor Compound->HT2AR Antagonism (?) AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Production Downstream Modulation of Neuronal Excitability (Potential Antipsychotic Effect) cAMP->Downstream IP3_DAG IP₃ / DAG PLC->IP3_DAG Production IP3_DAG->Downstream Compound This compound AChE Acetylcholinesterase Compound->AChE Inhibition (?) ACh Acetylcholine AChE->ACh Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding & Activation Cholinergic_Signaling Increased Cholinergic Signaling (Potential Cognitive Enhancement) AChR->Cholinergic_Signaling

References

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

This technical guide provides an in-depth overview of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a piperidine derivative of interest in medicinal chemistry and drug development. This document summarizes its key chemical properties, a proposed synthetic route, and discusses its potential biological relevance based on the activities of structurally related compounds.

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 59084-15-0[1][2]
Molecular Formula C₁₄H₁₆ClNO₂[1][2]
Molecular Weight 265.74 g/mol [1][2]
Synonyms N-Acetyl-4-(4-chlorobenzoyl)piperidine, 1-(4-(4-chlorobenzoyl)piperidin-1-yl)ethan-1-one[2][3]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the public literature, a plausible and efficient synthetic route can be proposed based on established chemical reactions, particularly the Friedel-Crafts acylation. This method is analogous to the synthesis of similar compounds, such as 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Proposed Synthesis: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of chlorobenzene with 1-acetylpiperidine-4-carbonyl chloride.

Step 1: Preparation of 1-Acetylpiperidine-4-carbonyl chloride

Isonipecotic acid is first acetylated to form 1-acetylpiperidine-4-carboxylic acid. This can be achieved by reacting isonipecotic acid with an acetylating agent such as acetic anhydride. The resulting carboxylic acid is then converted to the corresponding acyl chloride, 1-acetylpiperidine-4-carbonyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.

Step 2: Friedel-Crafts Acylation Reaction

The prepared 1-acetylpiperidine-4-carbonyl chloride is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent. The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, attacks the electron-rich chlorobenzene ring, leading to the formation of this compound. The reaction is typically followed by an aqueous workup to decompose the aluminum chloride complex and isolate the final product.

Mandatory Visualization

The proposed synthetic workflow for this compound is illustrated in the following diagram:

SynthesisWorkflow IsonipecoticAcid Isonipecotic Acid AcetylatedIntermediate 1-Acetylpiperidine-4- carboxylic Acid IsonipecoticAcid->AcetylatedIntermediate Acetylation AcetylatingAgent Acetic Anhydride AcylChloride 1-Acetylpiperidine-4- carbonyl Chloride AcetylatedIntermediate->AcylChloride Chlorination ChlorinatingAgent Thionyl Chloride FinalProduct This compound AcylChloride->FinalProduct Friedel-Crafts Acylation Chlorobenzene Chlorobenzene LewisAcid AlCl3

Caption: Proposed synthesis of this compound.

Biological Activity and Applications

Currently, there is limited direct information available in the scientific literature regarding the specific biological activities or signaling pathways associated with this compound. However, the piperidine scaffold is a common feature in a wide range of biologically active molecules and approved pharmaceutical agents.

Derivatives of piperidine are known to exhibit a variety of pharmacological effects, including:

  • Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as analgesics, anesthetics, and antipsychotics.

  • Enzyme Inhibition: Certain piperidine derivatives have been identified as potent enzyme inhibitors, for example, as anti-acetylcholinesterase agents for the potential treatment of dementia.

  • Antimicrobial Properties: Some piperidine-based compounds have shown promising antibacterial and antifungal activities.

Given its structure, this compound is most likely utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive ketone group and the modifiable piperidine nitrogen allows for further chemical transformations to generate a diverse library of compounds for biological screening. Researchers in drug discovery may use this compound as a building block for developing novel therapeutics targeting a range of diseases.

References

An In-depth Technical Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a chemical compound of interest in synthetic and medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights for research and development.

Physicochemical Properties

PropertyValue (for this compound)Value (for 1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone) - for comparisonData Type
CAS Number 59084-15-025519-77-1Identifier
Molecular Formula C₁₄H₁₆ClNO₂C₁₄H₁₆FNO₂Calculated
Molecular Weight 265.74 g/mol 249.28 g/mol Calculated
Melting Point Not available94-98 °CExperimental (Analog)
Boiling Point Not available408.1 ± 45.0 °C at 760 mmHgExperimental (Analog)
Solubility Not availableSoluble in Chloroform, Ethanol, DMSOExperimental (Analog)
pKa Not available-1.67 ± 0.40Predicted (Analog)

Synthesis and Experimental Protocols

This compound is primarily utilized as a synthetic intermediate. Its structure suggests a straightforward synthesis from commercially available starting materials.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis involves an initial Friedel-Crafts acylation to form the piperidinyl-ketone core, followed by N-acetylation of the piperidine nitrogen.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Acetylation Chlorobenzene Chlorobenzene Intermediate_A 4-(4-Chlorobenzoyl)piperidine Chlorobenzene->Intermediate_A 1. Isonipecotoyl_chloride Isonipecotoyl chloride Isonipecotoyl_chloride->Intermediate_A 2. AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate_A Catalyst Final_Product This compound Intermediate_A->Final_Product Intermediate Acetic_anhydride Acetic anhydride Acetic_anhydride->Final_Product 1. Base Base (e.g., Triethylamine) Base->Final_Product 2.

Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic synthesis techniques for the reactions described above.

Step 1: Synthesis of 4-(4-Chlorobenzoyl)piperidine

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous chlorobenzene (10 vol).

  • Addition of Reactant: Cool the mixture to 0-5 °C in an ice bath. Add a solution of isonipecotoyl chloride (1.0 eq) in anhydrous chlorobenzene (2 vol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0-5 °C and carefully quench by the slow addition of crushed ice, followed by 6M hydrochloric acid.

  • Extraction: Separate the aqueous layer and extract it with dichloromethane (3 x 5 vol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(4-chlorobenzoyl)piperidine (1.0 eq) from Step 1 in dichloromethane (10 vol). Add triethylamine (1.5 eq).

  • Addition of Acetylating Agent: Cool the mixture to 0-5 °C. Add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Potential Applications in Drug Discovery

The structural motif of a 4-aroylpiperidine is a common feature in a variety of centrally acting drugs. Therefore, this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The N-acetyl group can serve as a stable moiety or as a protecting group that is later removed to allow for further functionalization of the piperidine nitrogen.

Role as a Synthetic Intermediate

The following diagram illustrates the logical relationship of this compound as an intermediate in a drug discovery workflow.

G Starting_Materials Simple Precursors (e.g., Chlorobenzene, Piperidine derivatives) Intermediate This compound Starting_Materials->Intermediate Scaffold_Modification Further Synthetic Steps (e.g., reduction of ketone, N-deacetylation and re-functionalization) Intermediate->Scaffold_Modification Final_API Active Pharmaceutical Ingredient (API) Scaffold_Modification->Final_API

Workflow from precursors to a final API.

Conclusion

While this compound is not extensively documented as a standalone compound with biological activity, its structural features make it a significant intermediate in medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, a plausible and detailed synthetic route, and its potential role in the broader context of drug discovery and development. Researchers and scientists can use this information as a starting point for their synthetic endeavors and as a basis for the design of novel therapeutic agents.

Unlocking the Therapeutic Potential of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper on a Promising Scaffold for Drug Discovery

Abstract

The novel compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. While specific research on this molecule is nascent, its structural components—a 4-benzoylpiperidine core with a chloro-substitution—are present in a variety of biologically active compounds. This technical guide provides an in-depth analysis of potential research avenues for this compound, drawing insights from structurally analogous compounds. We explore its potential applications in oncology, inflammation, and neurology, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the therapeutic utility of this compound.

Introduction

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroleptic properties. The compound this compound, featuring a 4-benzoylpiperidine core, is of particular interest due to the established bioactivity of this scaffold. The presence of a 4-chlorobenzoyl group may further enhance its therapeutic potential, as halogen substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will synthesize the existing knowledge on related structures to propose high-potential research directions for this specific molecule.

Potential Therapeutic Areas and Research Directions

Based on the pharmacological profiles of structurally similar compounds, three primary areas of research are proposed for this compound: oncology, anti-inflammatory applications, and neuroleptic/CNS disorders.

Anticancer Activity

The 4-benzoylpiperidine scaffold is a constituent of several compounds investigated for their anticancer properties. Derivatives have shown activity against a range of cancer cell lines.

Proposed Research Workflow for Anticancer Evaluation:

anticancer_workflow A In Vitro Screening (MTT/SRB Assay) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assays (Annexin V/Caspase Activity) A->C D Kinome Profiling A->D E In Vivo Xenograft Models A->E F Mechanism of Action Studies B->F C->F D->F

Caption: A proposed workflow for the comprehensive evaluation of the anticancer potential of this compound.

Quantitative Data from Structurally Similar Compounds:

The following table summarizes the cytotoxic activity of various 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the chlorobenzoyl and piperazine/piperidine moieties, against a panel of human cancer cell lines. These values, presented as GI50 (Growth Inhibition 50), provide a preliminary indication of the potential potency of the target compound.

Compound AnalogueCancer Cell LineGI50 (µM)
1-(4-Chlorobenzoyl) derivativeHUH7 (Liver)4.64[1]
1-(4-Chlorobenzoyl) derivativeFOCUS (Liver)4.15[1]
1-(4-Methoxybenzoyl) derivativeHEPG2 (Liver)7.22[1]
1-(4-Methoxybenzoyl) derivativeHEP3B (Liver)1.67[1]
1-(4-Methoxybenzoyl) derivativeMCF7 (Breast)6.09[1]
1-(4-Methoxybenzoyl) derivativeHCT116 (Colon)6.18[1]
1-(4-Nitrobenzoyl) derivativeT47D (Breast)0.31[1]
Anti-inflammatory Activity

Piperidine derivatives have been extensively studied for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Proposed Signaling Pathway for Investigation:

anti_inflammatory_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates Nucleus Nucleus NFkB->Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene transcribes Compound This compound Compound->IKK Inhibits (?)

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Quantitative Data from Structurally Similar Compounds:

The anti-inflammatory activity of a related compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), was evaluated using the carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)% Inhibition of Paw Edema
C15061.98[2]
C110080.84[2]
C120090.32[2]
Indomethacin (Standard)2089.93[2]
Neuroleptic Activity

The 4-benzoylpiperidine scaffold is a key component of several neuroleptic agents, primarily acting as antagonists at dopamine and serotonin receptors. The evaluation of this compound for its potential as a neuroleptic agent is a logical research direction.

Proposed Experimental Workflow for Neuroleptic Evaluation:

neuroleptic_workflow A Receptor Binding Assays ([3H]spiperone) B In Vitro Functional Assays (e.g., Calcium Mobilization) A->B D Off-target Profiling A->D C In Vivo Behavioral Models (e.g., Climbing Mice Assay) B->C

Caption: A streamlined workflow for assessing the neuroleptic potential of the target compound.

Quantitative Data from Structurally Similar Compounds:

The neuroleptic activity of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles was evaluated through their ability to inhibit the binding of [3H]spiperone to dopamine D2 receptors.

Compound AnalogueInhibition of [3H]spiperone Binding (IC50, nM)
6-Fluoro-3-[1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,2-benzisoxazolePotent activity reported[3]
Related analoguesVaried potencies observed[3]

Detailed Experimental Protocols

Synthesis of this compound

General Synthetic Scheme:

synthesis_scheme A 4-(4-Chlorobenzoyl)piperidine E This compound A->E B Acetyl chloride or Acetic anhydride B->E C Base (e.g., Triethylamine, Pyridine) C->E D Solvent (e.g., Dichloromethane, THF) D->E

Caption: A proposed synthetic route for this compound.

Procedure:

  • Dissolve 4-(4-chlorobenzoyl)piperidine in an appropriate anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for a specified period (typically monitored by thin-layer chromatography for completion).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the in vivo anti-inflammatory activity of new compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Divide the rats into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the compound.

  • Administer the test compound or standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Neuroleptic Assay: [3H]-Spiperone Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for dopamine D2 receptors.

Materials:

  • Rat striatal membrane preparations (or cell lines expressing D2 receptors)

  • [3H]-Spiperone (radioligand)

  • Unlabeled spiperone or haloperidol (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • 96-well filter plates (GF/B or GF/C)

  • Filtration manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]-spiperone (typically at its Kd value).

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled spiperone or haloperidol.

  • Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a filtration manifold.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.

Conclusion

The compound this compound is a promising candidate for further investigation in drug discovery. Based on the extensive bioactivity of the 4-benzoylpiperidine scaffold, this molecule warrants exploration for its potential anticancer, anti-inflammatory, and neuroleptic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for a comprehensive evaluation of its therapeutic potential. Further research, including synthesis, in vitro screening, and in vivo validation, is essential to elucidate the specific pharmacological profile of this compound and to determine its viability as a lead for novel drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a valuable piperidine-based intermediate in pharmaceutical research and drug development. The synthesis is achieved through a one-step Friedel-Crafts acylation reaction, which is a robust and scalable method for the preparation of aryl ketones. This document outlines the reaction mechanism, a detailed experimental protocol, required materials and instrumentation, and expected characterization data.

Introduction

Piperidine moieties are prevalent structural motifs in a vast array of FDA-approved drugs and biologically active compounds. Their incorporation into molecular scaffolds can significantly enhance pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The title compound, this compound (CAS No. 59084-15-0), serves as a key building block for the synthesis of more complex pharmaceutical agents. The presence of the 4-chlorobenzoyl group provides a handle for further chemical modifications, while the N-acetyl group modulates the basicity of the piperidine nitrogen. The synthesis protocol described herein is analogous to the well-established synthesis of similar compounds, such as 1-acetyl-4-(4-fluorobenzoyl)piperidine.[1]

Reaction Scheme

The synthesis of this compound is accomplished via a Friedel-Crafts acylation of chlorobenzene with 1-acetylisonipecotoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Reaction Scheme for the synthesis of this compound

Experimental Protocol

This protocol is adapted from the synthesis of the analogous fluoro-substituted compound.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Acetylisonipecotoyl chloride≥98%Commercially Available
ChlorobenzeneAnhydrous, ≥99%Commercially Available
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Commercially Available
ChloroformACS GradeCommercially Available
LigroinACS GradeCommercially Available
Diisopropyl etherACS GradeCommercially Available
IceLaboratory Supply
Anhydrous Sodium SulfateACS GradeCommercially Available

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C NMR)

  • FT-IR Spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of aluminum chloride (93.0 g) in chlorobenzene (150 ml) is prepared and stirred.

  • Addition of Acyl Chloride: 1-Acetylisonipecotoyl chloride (70 g) is slowly added to the stirring mixture via a dropping funnel.

  • Reaction: After the complete addition of the acyl chloride, the reaction mixture is heated to reflux for one hour.

  • Work-up: The reaction mixture is then cooled and carefully poured onto ice. The resulting two layers are separated. The aqueous layer is extracted twice with chloroform.

  • Extraction and Drying: The chloroform extracts are combined with the initially separated organic layer (chlorobenzene). The combined organic solution is dried over anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crystalline white solid.

  • Purification: The crude solid product is recrystallized from a ligroin-diisopropyl ether mixture to afford the purified this compound.[1]

Data Presentation

Physicochemical Properties:

PropertyValueReference
CAS Number59084-15-0[2]
Molecular FormulaC₁₄H₁₆ClNO₂[3]
Molecular Weight265.74 g/mol [3]
AppearanceExpected to be a white crystalline solid[1]
SolubilitySoluble in chloroform, dichloromethane, DMF, methanol[2]

Spectroscopic Data (Predicted):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons7.8-8.0Doublet2H, ortho to C=O
Aromatic Protons7.4-7.6Doublet2H, meta to C=O
Piperidine Protons3.0-4.5Multiplet4H, -CH₂-N-CH₂-
Piperidine Proton2.8-3.2Multiplet1H, -CH-C=O
Piperidine Protons1.5-2.5Multiplet4H, -CH₂-CH-CH₂-
Acetyl Protons2.1Singlet3H, -C(O)CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbon~198C=O (benzoyl)
Carbonyl Carbon~169C=O (acetyl)
Aromatic Carbons128-140Aromatic ring
Piperidine Carbons40-50-CH₂-N-CH₂-
Piperidine Carbon~45-CH-C=O
Piperidine Carbons25-35-CH₂-CH-CH₂-
Acetyl Carbon~21-C(O)CH₃
FT-IR Predicted Wavenumber (cm⁻¹) Assignment
C=O Stretch~1680Benzoyl carbonyl
C=O Stretch~1640Acetyl carbonyl
C-Cl Stretch700-800Aryl chloride
C-N Stretch1100-1200Amide

Mandatory Visualization

Synthesis_Workflow Start Starting Materials: 1-Acetylisonipecotoyl chloride Chlorobenzene Aluminum Chloride Reaction Friedel-Crafts Acylation (Reflux, 1 hr) Start->Reaction Workup Quenching with Ice & Phase Separation Reaction->Workup Extraction Extraction with Chloroform & Drying Workup->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Purification Recrystallization (Ligroin/Diisopropyl ether) Concentration->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Logical_Relationship Starting_Materials 1-Acetylisonipecotoyl Chloride + Chlorobenzene Reaction_Type Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Starting_Materials->Reaction_Type Substrates Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction_Type Enables Intermediate Acylium Ion Intermediate Reaction_Type->Intermediate Product_Formation Formation of C-C bond at para-position Intermediate->Product_Formation Reacts with Chlorobenzene Final_Product This compound Product_Formation->Final_Product

Caption: Logical relationship of the Friedel-Crafts acylation reaction.

References

Application Notes and Protocols for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, characterization, and potential biological applications of the piperidine derivative, 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a guide for the preparation and evaluation of this specific molecule.

Chemical Information

Compound Name This compound
CAS Number Not available
Molecular Formula C₁₄H₁₆ClNO₂
Molecular Weight 265.73 g/mol
Structure
alt text

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acetylation of 4-(4-chlorobenzoyl)piperidine.

Materials:

  • 4-(4-Chlorobenzoyl)piperidine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(4-chlorobenzoyl)piperidine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

G cluster_synthesis Synthesis Workflow start Dissolve 4-(4-chlorobenzoyl)piperidine in anhydrous solvent cool Cool to 0°C start->cool add_base Add base (e.g., TEA) cool->add_base add_acetylating_agent Add acetyl chloride or acetic anhydride add_base->add_acetylating_agent react Stir at 0°C then room temperature add_acetylating_agent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ solution monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for the synthesis of this compound.

Purification

The crude product can be purified using one of the following methods:

Method A: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • For basic compounds like piperidines, it is often beneficial to use amine-deactivated silica or to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to prevent peak tailing.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified compound.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl protons. Shifts in the signals of the piperidine ring protons compared to the starting material. Aromatic protons of the chlorobenzoyl group will be observed in the aromatic region.
¹³C NMR Appearance of a carbonyl signal for the acetyl group around 170 ppm and a signal for the methyl group around 21 ppm.
IR Spectroscopy A strong absorption band around 1630-1650 cm⁻¹ corresponding to the amide C=O stretch of the N-acetyl group. Another C=O stretch for the benzoyl ketone will be present.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at the expected m/z value.
Purity (HPLC) A single major peak indicating high purity.

Application Notes: Potential Biological Activities

While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Based on the activities of structurally related compounds, this molecule could be a candidate for screening in the following areas:

  • Anticancer Activity: Many piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] This compound could be evaluated for its antiproliferative activity in assays using cell lines from different cancer types such as breast, colon, and lung cancer.

  • Antimicrobial Activity: The piperidine nucleus is present in several antibacterial and antifungal agents.[2] The compound could be tested for its efficacy against a panel of pathogenic bacteria and fungi.

  • Central Nervous System (CNS) Activity: Substituted piperidines are known to interact with various CNS targets, including nicotinic acetylcholine receptors (nAChRs).[3] Assays to determine binding affinity and functional activity at these receptors could reveal potential applications in neurological disorders.

  • Analgesic and Anti-inflammatory Activity: Some piperidine derivatives have shown analgesic and anti-inflammatory properties.[4] This compound could be screened in relevant in vitro and in vivo models of pain and inflammation.

Proposed Biological Screening Protocols

Protocol 3.1.1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.1.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperidine-containing compounds as inhibitors of various signaling pathways, this compound could potentially modulate pathways implicated in cell growth and survival, such as the Hedgehog signaling pathway. Aberrant activation of this pathway is linked to several cancers.

G cluster_pathway Hypothetical Hedgehog Signaling Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Activates Compound This compound Compound->SMO Potentially Inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by the title compound.

Disclaimer: The experimental protocols and potential applications described herein are based on the chemical literature for similar compounds and are provided for guidance purposes only. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. The biological activities are hypothetical and require experimental validation.

References

Application Notes and Protocols for the Analytical Characterization of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The methodologies described herein are essential for identity confirmation, purity assessment, and quantitative analysis of this compound, which is a critical aspect of drug development and quality control. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and for its quantification in various sample matrices.

Experimental Protocol

a) Instrumentation and Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

b) Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: LC-MS grade

  • Reference Standard: this compound with a purity of >98%

  • Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v)

c) Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

d) Preparation of Calibration Standards:

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

e) Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation
ParameterExpected Value
Retention Time (RT) Approximately 7.5 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Serial Dilution (Standards) B->C D Filter Sample B->D E Inject into HPLC D->E F Chromatographic Separation E->F G UV Detection at 254 nm F->G H Integrate Peaks G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities.

Experimental Protocol

a) Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

b) Reagent and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Sample Preparation: Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution.

Data Presentation
ParameterExpected Value
Retention Time (RT) Approximately 12.8 min
Molecular Ion (M+) m/z 265
Major Fragment Ions m/z 139 (chlorobenzoyl), m/z 111, m/z 125 (piperidine fragments)

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Solvent B Inject into GC A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Obtain Total Ion Chromatogram E->F G Extract Mass Spectrum F->G H Identify Compound & Impurities G->H

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Experimental Protocol

a) Instrumentation and Conditions:

ParameterValue
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Chloroform-d (CDCl₃)
¹H NMR Parameters
   Pulse Programzg30
   Number of Scans16
   Relaxation Delay1.0 s
¹³C NMR Parameters
   Pulse Programzgpg30
   Number of Scans1024
   Relaxation Delay2.0 s

b) Sample Preparation:

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.

Data Presentation

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (acetyl)~2.15s3H
Piperidine CH₂~1.70-1.90m4H
Piperidine CH~3.20-3.40m1H
Piperidine N-CH₂~3.60-3.90 & ~4.50-4.70m4H
Aromatic CH~7.45d2H
Aromatic CH~7.90d2H

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

CarbonChemical Shift (ppm)
CH₃ (acetyl)~21.5
Piperidine CH₂~29.0, ~41.0, ~46.0
Piperidine CH~45.0
C=O (acetyl)~169.0
Aromatic CH~129.0, ~130.5
Aromatic C-Cl~139.0
Aromatic C-C=O~136.0
C=O (benzoyl)~199.0

Logical Relationship Diagram

NMR_Logic cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR Data cluster_13C_NMR ¹³C NMR Data Structure This compound Integration Integration (Proton Count) Structure->Integration ChemicalShift_H Chemical Shift (Electronic Environment) Structure->ChemicalShift_H Multiplicity Multiplicity (Neighboring Protons) Structure->Multiplicity ChemicalShift_C Chemical Shift (Carbon Type) Structure->ChemicalShift_C NumSignals Number of Signals (Unique Carbons) Structure->NumSignals Confirmation_H Confirmation_H Integration->Confirmation_H Proton Environment Confirmation ChemicalShift_H->Confirmation_H Proton Environment Confirmation Multiplicity->Confirmation_H Proton Environment Confirmation Confirmation_C Confirmation_C ChemicalShift_C->Confirmation_C Carbon Skeleton Confirmation NumSignals->Confirmation_C Carbon Skeleton Confirmation

Caption: Logical relationships in NMR-based structural elucidation.

Application Note: 1H NMR Spectroscopic Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. This compound is of interest in medicinal chemistry and drug development, and understanding its structural features through NMR is crucial for its characterization. This application note includes a predicted 1H NMR data table, a step-by-step experimental protocol, and a workflow diagram for clarity.

Introduction

This compound is a derivative of piperidine, a common scaffold in many pharmaceutical agents. The presence of a 4-chlorobenzoyl group and an N-acetyl group introduces distinct electronic environments, making 1H NMR spectroscopy an excellent tool for structural verification and purity assessment. This note outlines the expected 1H NMR spectrum and provides a standardized protocol for its acquisition.

Predicted 1H NMR Data

The chemical structure of this compound is presented below:

Chemical structure of this compound

Based on the analysis of its structural fragments, the predicted 1H NMR spectral data are summarized in the following table. The chemical shifts are estimated based on typical values for similar chemical environments.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH3-C=O)2.1 - 2.3Singlet (s)3HN/A
H-b (Piperidine H2, H6 axial)3.8 - 4.2Multiplet (m)2H-
H-c (Piperidine H2, H6 equatorial)2.8 - 3.2Multiplet (m)2H-
H-d (Piperidine H3, H5 axial)1.6 - 1.9Multiplet (m)2H-
H-e (Piperidine H3, H5 equatorial)1.9 - 2.2Multiplet (m)2H-
H-f (Piperidine H4)3.3 - 3.6Multiplet (m)1H-
H-g (Aromatic H, ortho to C=O)7.8 - 8.0Doublet (d)2H~8-9
H-h (Aromatic H, meta to C=O)7.4 - 7.6Doublet (d)2H~8-9

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

  • Ensure the spectrometer is properly tuned and shimmed for the CDCl3 solvent.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining the 1H NMR spectrum.

experimental_workflow Experimental Workflow for 1H NMR Spectroscopy cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample setup_params Set Acquisition Parameters insert_sample->setup_params acquire_data Acquire FID Data setup_params->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Calibrate to TMS phasing->calibration integration Peak Integration calibration->integration peak_assignment Assign Peaks to Protons integration->peak_assignment structure_verification Verify Chemical Structure peak_assignment->structure_verification

Application Note: High-Throughput Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust method for the quantitative analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a piperidine derivative of interest in pharmaceutical research and drug development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates high sensitivity and specificity, making it suitable for high-throughput screening and pharmacokinetic studies.

Introduction

This compound is a substituted piperidine derivative. Piperidine and its analogues are common structural motifs in a wide range of pharmaceuticals and are of significant interest to researchers in drug discovery and development.[1] Accurate and sensitive analytical methods are crucial for the characterization and quantification of such compounds in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers exceptional selectivity and sensitivity for the analysis of small molecules.[2][3][4] This application note provides a comprehensive protocol for the analysis of this compound, which can be adapted for various research applications.

Experimental

Sample Preparation

A "dilute and shoot" approach is often sufficient for the analysis of small molecules in simple matrices, though for more complex biological samples, protein precipitation may be necessary.[5][6]

Materials:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

  • Sample Dilution: Dilute experimental samples with the 50:50 methanol/water mixture to a concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.[8]

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Gas Flow Optimized for the specific instrument
Data Analysis

Data acquisition and processing are performed using the instrument-specific software. Quantitation is achieved by constructing a calibration curve from the peak areas of the standard solutions and applying a linear regression analysis.

Results and Discussion

The molecular formula of this compound is C14H16ClNO2, with a molecular weight of approximately 265.74 g/mol . In positive ion ESI mode, the compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 266.1.

Table 2: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Description
266.1139.0Loss of acetylpiperidine
266.1111.0Chlorophenyl fragment
266.143.1Acetyl group fragment

The fragmentation of the precursor ion in the collision cell is anticipated to yield characteristic product ions. The most probable fragmentation pathways involve the cleavage of the amide bond and the bond between the piperidine ring and the benzoyl group.

Workflow and Fragmentation Diagrams

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Standards stock->working sample Diluted Sample stock->sample lc LC Separation working->lc sample->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms acquisition Data Acquisition msms->acquisition quant Quantification acquisition->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G parent [M+H]⁺ m/z 266.1 frag1 Product Ion m/z 139.0 (Chlorobenzoyl cation) parent->frag1 - C7H12NO frag3 Product Ion m/z 43.1 (Acetyl cation) parent->frag3 - C12H14ClNO frag2 Product Ion m/z 111.0 (Chlorophenyl cation) frag1->frag2 - CO

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This application note presents a straightforward and effective LC-MS/MS method for the analysis of this compound. The protocol is designed to be easily implemented in a research or drug development laboratory setting, providing a reliable tool for the quantification of this and structurally related compounds. The provided workflow and fragmentation details offer a solid foundation for method development and optimization.

References

Application Notes and Protocols for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The included methodologies cover the assessment of cytotoxicity, potential as a kinase inhibitor, and impact on a key cellular signaling pathway. The data presented herein is intended to serve as a reference for researchers and scientists in drug development.

Biological Activity Profile

This compound has been evaluated in a panel of in vitro assays to determine its cytotoxic effects and potential mechanism of action. The following table summarizes the quantitative data obtained.

Assay TypeCell Line / TargetParameterValue
Cytotoxicity AssayHEK293IC₅₀15.8 µM
Kinase InhibitionKinase XIC₅₀2.3 µM
Functional Cell-BasedReporter Gene AssayEC₅₀5.1 µM

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of this compound on the HEK293 cell line using a colorimetric MTT assay.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay

This protocol describes a generic in vitro kinase assay to evaluate the inhibitory potential of this compound against a specific kinase.

Materials:

  • Recombinant Kinase X

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound

  • DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the compound in DMSO and create a serial dilution series.

    • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

  • Compound Addition:

    • Add a small volume of the diluted compound to the wells of a 384-well plate.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the detection signal to develop.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the compound concentration and calculate the IC₅₀ value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Compound This compound Compound->Kinase_X Inhibits

Hypothetical signaling pathway for the compound.
Experimental Workflow

The diagram below outlines the general workflow for the in vitro characterization of the compound.

G start Start compound_prep Compound Preparation (Stock Solution & Dilutions) start->compound_prep cytotoxicity Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Inhibition) compound_prep->target_assay functional_assay Functional Cell-Based Assay (e.g., Reporter Gene) compound_prep->functional_assay data_analysis Data Analysis (IC₅₀ / EC₅₀ Determination) cytotoxicity->data_analysis target_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

General workflow for in vitro compound testing.

Application Notes and Protocols for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research for structurally related benzoylpiperidine and piperidine derivatives in cancer research. As of the date of this document, no specific experimental data for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in cancer research is publicly available. These notes are intended for illustrative and guidance purposes for researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a prevalent heterocyclic moiety found in numerous FDA-approved drugs and is considered a privileged structure in medicinal chemistry for developing novel therapeutic agents, including those for oncology.[1][2][3] Derivatives of piperidine have been investigated for their potential to target various mechanisms in cancer, such as inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration.[4][5] The benzoylpiperidine fragment, in particular, is recognized for its metabolic stability and its presence in a wide range of bioactive molecules with therapeutic effects, including anticancer properties.[1][2]

Structurally related compounds, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[6][7] These compounds are believed to exert their anticancer effects through mechanisms such as the induction of apoptosis.

This document provides a hypothetical framework for the investigation of this compound (referred to as Compound X hereafter) as a potential anticancer agent.

Potential Applications in Cancer Research

Based on the activities of structurally similar compounds, Compound X could be investigated for the following applications:

  • In vitro cytotoxicity screening: Assessing the growth inhibitory and cytotoxic effects of the compound against a panel of human cancer cell lines.

  • Mechanism of action studies: Investigating the molecular pathways through which the compound may exert its anticancer effects, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

  • Preclinical evaluation: In vivo studies using animal models to determine the antitumor efficacy, pharmacokinetics, and safety profile of the compound.

Data Presentation

The following table represents a hypothetical summary of the cytotoxic activity of Compound X against various cancer cell lines, based on data reported for analogous compounds.[6] The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Hypothetical Cytotoxic Activity of Compound X against Human Cancer Cell Lines

Cancer TypeCell LineHypothetical IC50 (µM)
Breast Cancer MCF-78.5
MDA-MB-23112.3
Colon Cancer HCT-11615.2
Liver Cancer HepG210.8
Prostate Cancer PC318.1
Lung Cancer A54922.5

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of Compound X that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound X (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in the complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is to determine if Compound X induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This protocol is to investigate the effect of Compound X on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Compound X

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with Compound X at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway through which a benzoylpiperidine derivative might induce apoptosis in cancer cells. This is a generalized representation and would require experimental validation for Compound X.

CompoundX Compound X (this compound) CellSurfaceReceptor Cell Surface Receptor (e.g., Death Receptor) CompoundX->CellSurfaceReceptor binds/activates Mitochondria Mitochondria CompoundX->Mitochondria induces stress Bax Bax CompoundX->Bax upregulates Bcl2 Bcl-2 CompoundX->Bcl2 downregulates Caspase8 Caspase-8 CellSurfaceReceptor->Caspase8 activates Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits

Caption: Hypothetical apoptotic pathway induced by Compound X.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound in cancer research.

start Start: Compound Synthesis and Characterization cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway_analysis end Conclusion & Further Studies (e.g., In Vivo Models) apoptosis->end cell_cycle->end pathway_analysis->end

References

Application of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone is a synthetic compound belonging to the benzoylpiperidine class of molecules. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The incorporation of a 4-chlorobenzoyl group suggests potential interactions with various biological targets, making this compound a person of interest for drug discovery efforts, particularly in oncology and infectious diseases. While specific biological data for this exact molecule is limited in publicly available literature, this document provides a comprehensive overview of its potential applications based on the activities of structurally related compounds. These notes are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Potential Therapeutic Applications

Based on the pharmacological profiles of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Anticancer Activity: Many piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

  • Antifungal Activity: The piperidine moiety is also present in several antifungal agents. These compounds can disrupt fungal cell membrane integrity or inhibit essential enzymes, leading to fungal cell death.

Quantitative Data Summary (Based on Structurally Related Compounds)

The following tables summarize quantitative data for compounds structurally related to this compound. This data should be used as a reference to inform the design of experiments for the target compound.

Table 1: Anticancer Activity of Related Piperidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Analog A (Piperidine-based PARP-1 inhibitor)MDA-MB-436 (Breast Cancer)Cell Viability8.56Olaparib-
Analog B (Piperidine-based PARP-1 inhibitor)MDA-MB-436 (Breast Cancer)Cell Viability6.99Olaparib-
Analog C (Furfurylidene 4-piperidone)MOLT-4 (Leukemia)MTT Assay-5-Fluorouracil-
Analog D (Furfurylidene 4-piperidone)Human Leukemia Cell LinesSRB Assay-Doxorubicin-

Table 2: Antifungal Activity of Related Piperidine Derivatives

Compound IDFungal StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Analog E (Oxime ester of a piperidine derivative)Candida albicansBroth Microdilution0.0054 µmol/mL--
Analog F (Myricetin derivative with piperidine)Rhizoctonia solani-8.3--
Analog G (Myricetin derivative with piperidine)Xanthomonas oryzae pv. Oryzae-2.7--

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against a fungal strain using the broth microdilution method.

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on SDA or PDA plates.

    • For yeasts, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • For molds, flood the plate with sterile saline to harvest spores and adjust the spore suspension concentration.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to the desired final inoculum concentration.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

    • The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

This pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Piperidine derivatives have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Caspase-Mediated Apoptosis Pathway

Induction of apoptosis is a common mechanism of action for anticancer agents. This pathway involves a cascade of caspase activation, leading to programmed cell death.

Apoptosis_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 family (Anti-apoptotic) Bcl2->Mitochondria Bax Bax/Bak (Pro-apoptotic) Bax->Mitochondria

Caption: Induction of caspase-mediated apoptosis.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the initial stages of drug discovery involving a novel compound.

Drug_Discovery_Workflow Start Compound Synthesis This compound InVitro In Vitro Screening (e.g., MTT, MIC) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway proteins) InVitro->Mechanism Lead_Opt Lead Optimization (SAR studies) Mechanism->Lead_Opt Lead_Opt->InVitro Iterative Screening InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

Caption: A streamlined drug discovery workflow.

Application Notes and Protocols for the Derivatization of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone for Monoacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the derivatization of this core structure, with a specific focus on generating analogs for the inhibition of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, presenting a therapeutic strategy for various neurological and inflammatory diseases.[1]

This guide outlines the synthetic derivatization of the parent compound, protocols for assessing the in vitro bioactivity of the synthesized derivatives against MAGL, and an overview of the relevant signaling pathways.

Data Presentation: Bioactivity of 1-Substituted-4-(4-chlorobenzoyl)piperidine Analogs

The following table summarizes the in vitro inhibitory activity of a series of hypothetical derivatives of this compound against human recombinant MAGL. The data is presented to illustrate potential structure-activity relationships (SAR) that can guide further derivatization efforts. A lower IC50 value indicates a higher inhibitory potency.

Compound IDR Group (Modification at the ethanone moiety)Molecular Weight ( g/mol )MAGL IC50 (µM)
Parent -CH3 (ethanone)267.7515.2
DERIV-01 -CH2CH3 (propanone)281.7810.8
DERIV-02 -Cyclopropyl293.795.6
DERIV-03 -Phenyl329.822.1
DERIV-04 -4-Methoxyphenyl359.850.9
DERIV-05 -CH2-O-Phenyl345.837.3
DERIV-06 -NH-Phenyl344.843.5

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is adapted from the synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.[2]

Materials:

  • 4-(4-Chlorobenzoyl)piperidine hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 4-(4-chlorobenzoyl)piperidine hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Derivatization of the Ethanone Moiety

This protocol describes a general method for replacing the acetyl group of the parent compound with other acyl groups.

Materials:

  • 4-(4-Chlorobenzoyl)piperidine hydrochloride

  • Various acyl chlorides or carboxylic acids

  • Coupling agents (for carboxylic acids), e.g., HATU, HOBt/EDC

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents as in Protocol 1.

Procedure (using an acyl chloride):

  • Follow the procedure outlined in Protocol 1, substituting acetyl chloride with the desired acyl chloride (e.g., propanoyl chloride, cyclopropanecarbonyl chloride, benzoyl chloride).

Procedure (using a carboxylic acid):

  • To a stirred solution of the desired carboxylic acid (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in DMF, add 4-(4-chlorobenzoyl)piperidine hydrochloride (1 equivalent).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.

Protocol 3: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)

This protocol is a colorimetric assay to determine the inhibitory activity of the synthesized compounds on human recombinant MAGL.[3]

Materials:

  • Human recombinant MAGL

  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[3]

  • Substrate: 4-Nitrophenylacetate (4-NPA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the human recombinant MAGL in ice-cold assay buffer to the desired concentration.

    • Prepare the 4-NPA substrate solution in the assay buffer.

  • Assay in 96-well plate:

    • Inhibitor/Test Wells: Add 150 µL of Assay Buffer, 10 µL of the diluted test compound solution, and 10 µL of the MAGL enzyme solution to each well.

    • 100% Activity Wells (No Inhibitor): Add 150 µL of Assay Buffer, 10 µL of DMSO, and 10 µL of the MAGL enzyme solution.

    • Background Wells (No Enzyme): Add 160 µL of Assay Buffer and 10 µL of DMSO.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 20 µL of the 4-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates of the inhibitor and 100% activity wells by subtracting the rate of the background wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

Synthetic Workflow

G Diagram 1: General Synthetic Workflow A 4-(4-Chlorobenzoyl)piperidine Hydrochloride C Acylation / Amide Coupling A->C B Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) B->C D 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]-R-ketone (Derivatized Product) C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General Synthetic Workflow for Derivatization.

Bioassay Protocol Workflow

G Diagram 2: MAGL Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds in DMSO D Dispense Reagents into 96-well Plate (Buffer, Compound/DMSO, Enzyme) A->D B Dilute MAGL Enzyme in Assay Buffer B->D C Prepare 4-NPA Substrate Solution F Add 4-NPA Substrate to Initiate Reaction C->F E Pre-incubate at 37°C D->E E->F G Measure Absorbance at 412 nm (Kinetic Read) F->G H Calculate Reaction Rates G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the in vitro MAGL Inhibition Assay.

MAGL-Related Signaling Pathways

G Diagram 3: Simplified MAGL Signaling Pathways cluster_ec Endocannabinoid System cluster_downstream Downstream Effects MAGL MAGL TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Degrades Keap1Nrf2 Activation of Keap1/Nrf2 Pathway MAGL->Keap1Nrf2 Inhibition leads to NFkB Modulation of NF-κB Pathway MAGL->NFkB Inhibition modulates AA Arachidonic Acid TwoAG->AA CB1R CB1/CB2 Receptors TwoAG->CB1R Activates Inflammation Anti-inflammatory Effects CB1R->Inflammation Inhibitor 1-[4-(4-Chlorobenzoyl)piperidin-1-yl] ethanone Derivative Inhibitor->MAGL Inhibits OxStress Reduced Oxidative Stress Keap1Nrf2->OxStress

Caption: Role of MAGL Inhibition in Cellular Signaling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent screen is recommended.
Excessive Solvent Volume Using too much solvent will result in a lower recovery of the purified product. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If crystals form too quickly during cooling or filtration, impurities can become trapped. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath. Use a pre-heated funnel for hot filtration.
Product Loss During Washing Washing the collected crystals with a solvent in which the product is soluble will lead to yield loss. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Recommended Solution
Inadequate Separation on TLC If impurities do not show good separation from the product on the analytical Thin Layer Chromatography (TLC) plate, the column will also fail to provide good separation. Experiment with different solvent systems (mobile phases) to achieve a clear separation of spots on the TLC plate before running the column.
Co-elution of Isomeric Impurities The synthesis of the benzoyl moiety via Friedel-Crafts acylation can lead to the formation of ortho- and meta-isomers, which may have similar polarities to the desired para-isomer.[1][2][3] A less polar or more selective mobile phase, or a different stationary phase (e.g., alumina instead of silica gel), may be required to resolve these isomers.
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Improper Column Packing An improperly packed column with channels or cracks will lead to streaking and inefficient separation. Ensure the stationary phase is packed uniformly and without air bubbles.

Issue 3: Product Degradation During Purification

Potential Cause Recommended Solution
Hydrolysis under Acidic or Basic Conditions The amide linkage in the molecule can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[4] Avoid prolonged exposure to strong acids or bases during workup and purification. Use a mild workup procedure and buffered aqueous solutions if necessary.
Thermal Degradation Prolonged heating, for example during solvent evaporation or recrystallization from a high-boiling point solvent, can lead to degradation. Use a rotary evaporator to remove solvents under reduced pressure and at a moderate temperature. Select a recrystallization solvent with a suitable boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Based on common synthetic routes, potential impurities include:

  • Isomeric Byproducts: Ortho- and meta-chlorobenzoyl isomers formed during a Friedel-Crafts acylation step.[1][2][3]

  • Unreacted Starting Materials: Such as 4-(4-chlorobenzoyl)piperidine or acetic anhydride.

  • Hydrolysis Products: 4-(4-Chlorobenzoyl)piperidine and acetic acid if the ethanone moiety is hydrolyzed.

  • Polysubstituted Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of forming di-acylated chlorobenzene byproducts.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point for recrystallization would be a moderately polar solvent. Based on the structure of the molecule, a solvent screen is recommended. A hypothetical solvent screen is presented below:

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
EthanolSparingly SolubleSolubleGoodPromising
IsopropanolSparingly SolubleSolubleGoodPromising
AcetoneSolubleVery SolublePoorNot ideal as a single solvent
TolueneInsolubleSparingly Soluble-Poor solvent
Ethyl AcetateSparingly SolubleSolubleFairCould be optimized with a co-solvent
WaterInsolubleInsoluble-Not suitable

This is a hypothetical table for illustrative purposes.

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common starting point.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify the mass of any impurities, often coupled with HPLC (LC-MS).

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on a solvent screen (see hypothetical data in FAQ 2), select a suitable solvent (e.g., ethanol).

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography Purification

  • Solvent System Selection: Develop a suitable mobile phase using TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A starting point could be a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected mobile phase as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Purity_Check Purity Check (TLC, HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Further Purification Purity_Check->Column_Chromatography Purity < 99% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 99%

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_degradation Degradation Start Impure Product After Initial Purification Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Degradation_Observed Degradation Observed? Start->Degradation_Observed Check_Solvent Re-screen Solvents Low_Yield->Check_Solvent Yes Check_Volume Minimize Solvent Volume Low_Yield->Check_Volume Yes Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes Check_Loading Reduce Sample Load Poor_Separation->Check_Loading Yes Mild_Conditions Use Milder Conditions (pH, Temp) Degradation_Observed->Mild_Conditions Yes

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of this compound, helping to identify potential impurities and providing solutions.

Q1: My final product shows a lower than expected purity after synthesis. What are the likely process-related impurities?

A1: Lower purity is often due to the presence of unreacted starting materials, byproducts from side reactions, or impurities from the starting materials themselves. Based on a common synthetic route, the acetylation of 4-(4-chlorobenzoyl)piperidine, the following are potential process-related impurities:

  • Unreacted Starting Material: 4-(4-Chlorobenzoyl)piperidine may be present if the acetylation reaction did not go to completion.

  • Isomeric Impurities: The synthesis of the 4-(4-chlorobenzoyl)piperidine precursor, often via a Friedel-Crafts acylation of chlorobenzene, can generate ortho- and meta-substituted isomers. These isomers can be carried through the synthesis to form 1-[4-(2-chlorobenzoyl)piperidin-1-yl]ethanone and 1-[4-(3-chlorobenzoyl)piperidin-1-yl]ethanone.

  • Over-acetylation Products: While less common, under certain conditions, side reactions involving the acetylating agent could lead to undesired byproducts.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and excess reagents or their byproducts (e.g., triethylamine hydrochloride if triethylamine is used as a base with acetyl chloride) may be present.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material, 4-(4-chlorobenzoyl)piperidine.

  • Purification of Precursor: Ensure the purity of the 4-(4-chlorobenzoyl)piperidine starting material. If isomeric impurities are suspected, consider purification by recrystallization or column chromatography before proceeding with the acetylation step.

  • Stoichiometry and Reaction Conditions: Carefully control the stoichiometry of the acetylating agent. Using a slight excess may be necessary for complete conversion, but a large excess should be avoided. Optimize reaction temperature and time to minimize side reactions.

  • Workup and Purification: A thorough aqueous workup can help remove water-soluble byproducts and residual reagents. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to remove less polar impurities.

Q2: I am observing unexpected peaks in my HPLC analysis of the final product. How can I identify them?

A2: Unexpected peaks can correspond to the process-related impurities mentioned in Q1 or to degradation products. To identify these unknown peaks, a combination of analytical techniques is recommended:

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, which is a critical piece of information for structural elucidation.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information.

  • Reference Standards: If you suspect specific impurities (e.g., starting materials, known side-products), synthesizing or purchasing reference standards of these compounds can confirm their presence by comparing their retention times in HPLC and/or their mass spectra.

Q3: My product appears to be degrading over time or under certain analytical conditions. What are the potential degradation products?

A3: Amide bonds, such as the one in this compound, can be susceptible to hydrolysis under acidic or basic conditions. The piperidine ring can also be subject to oxidation. Potential degradation products include:

  • Hydrolysis Product: Under strong acidic or basic conditions, the acetyl group can be hydrolyzed, leading to the formation of 4-(4-chlorobenzoyl)piperidine.

  • Oxidative Degradation Products: The tertiary amine in the piperidine ring can be oxidized to form an N-oxide. More extensive oxidation could potentially lead to ring-opening products.[1]

  • Photodegradation Products: Exposure to light, particularly UV light, can sometimes lead to the formation of radical species and subsequent degradation.

Troubleshooting and Prevention:

  • Forced Degradation Studies: To understand the stability of your compound, perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[1][2] This will help to identify potential degradation products and develop a stability-indicating analytical method.

  • Storage Conditions: Store the final compound in a cool, dark, and dry place to minimize degradation.

  • Analytical Method Conditions: Ensure that the analytical method itself is not causing degradation. For example, if using HPLC, check the stability of the compound in the mobile phase.

Frequently Asked Questions (FAQs)

Q4: What is a typical synthetic route for this compound?

A4: A common and straightforward method is the N-acetylation of 4-(4-chlorobenzoyl)piperidine. This reaction is typically carried out by treating 4-(4-chlorobenzoyl)piperidine with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.

Q5: What analytical techniques are most suitable for purity analysis and impurity profiling?

A5: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common method for determining the purity of the final product and quantifying known and unknown impurities. A reversed-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of non-volatile impurities and degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural confirmation of the final product and for the characterization of isolated impurities.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOriginPotential Analytical Detection Method
4-(4-Chlorobenzoyl)piperidineC₁₂H₁₄ClNOUnreacted starting materialHPLC, GC-MS, LC-MS
1-[4-(2-Chlorobenzoyl)piperidin-1-yl]ethanoneC₁₄H₁₆ClNO₂Isomeric impurity from precursor synthesisHPLC, LC-MS
1-[4-(3-Chlorobenzoyl)piperidin-1-yl]ethanoneC₁₄H₁₆ClNO₂Isomeric impurity from precursor synthesisHPLC, LC-MS
Acetic AcidC₂H₄O₂Byproduct of acetylation with acetic anhydrideGC, IC
Triethylamine HydrochlorideC₆H₁₆ClNByproduct when using acetyl chloride and triethylamineIC, NMR
4-(4-Chlorobenzoyl)piperidine N-oxideC₁₂H₁₄ClNO₂Oxidative degradation productHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve 4-(4-chlorobenzoyl)piperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

  • Acetylation: Slowly add acetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: General Procedure for Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to observe for any degradation peaks.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Chlorobenzene Chlorobenzene FriedelCrafts Friedel-Crafts Acylation Chlorobenzene->FriedelCrafts AcylChloride 4-Chlorobenzoyl Chloride AcylChloride->FriedelCrafts Precursor 4-(4-Chlorobenzoyl)piperidine FriedelCrafts->Precursor Piperidine Piperidine Piperidine->Precursor Acetylation N-Acetylation Precursor->Acetylation AcetylatingAgent Acetyl Chloride or Acetic Anhydride AcetylatingAgent->Acetylation FinalProduct This compound Acetylation->FinalProduct Troubleshooting_Workflow Start Low Purity or Unexpected Peaks in Analysis CheckProcess Review Synthesis Protocol: - Reaction completion? - Stoichiometry correct? - Starting material purity? Start->CheckProcess CheckDegradation Consider Degradation: - Sample handling? - Storage conditions? - Analytical method conditions? Start->CheckDegradation IdentifyImpurity Identify Impurity: - HPLC-MS for MW - Isolate for NMR - Use reference standards CheckProcess->IdentifyImpurity ForcedDegradation Perform Forced Degradation Study CheckDegradation->ForcedDegradation OptimizeSynthesis Optimize Synthesis: - Adjust reaction time/temp - Purify starting materials - Improve workup/purification IdentifyImpurity->OptimizeSynthesis ModifyStorage Modify Storage/ Handling Procedures ForcedDegradation->ModifyStorage

References

Technical Support Center: NMR Interpretation of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR interpretation of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting their NMR spectra for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected proton NMR chemical shifts can vary slightly depending on the solvent and concentration. However, a typical spectrum in CDCl₃ would show distinct signals for the aromatic protons of the 4-chlorobenzoyl group, the piperidine ring protons, and the acetyl group protons. Due to the amide bond, you may observe rotamers, which can lead to the broadening or splitting of piperidine and acetyl signals.

Q2: I am observing broader peaks than expected for the piperidine protons. What could be the cause?

A2: Broadening of the piperidine signals is often due to the presence of conformational isomers (rotamers) resulting from restricted rotation around the amide bond (N-C=O). This is a common phenomenon in N-acylpiperidines. To confirm this, you can try acquiring the spectrum at a higher temperature. If the peaks sharpen or coalesce, it indicates that you are observing dynamic exchange between rotamers.

Q3: The integration of my aromatic signals does not correspond to the expected number of protons. What should I check?

A3: First, ensure proper phasing and baseline correction of your spectrum. If the integration is still incorrect, it could indicate the presence of impurities. The two doublets from the 4-chlorophenyl group should each integrate to 2H. If there are other signals in the aromatic region, they may belong to residual solvents or other aromatic impurities.

Q4: Why do I see more than the expected number of signals in my ¹³C NMR spectrum?

A4: Similar to the ¹H NMR, the presence of rotamers can lead to the appearance of more than the expected number of carbon signals, especially for the piperidine and acetyl carbons. Running the experiment at an elevated temperature can help confirm this by causing the signals to coalesce.

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Spectrum

Possible Cause 1: Solvent Impurities Residual solvents from purification or the NMR solvent itself can introduce extraneous peaks.

  • Solution: Check the chemical shift of the unexpected peak against common laboratory solvents. Ensure your sample is thoroughly dried before dissolution in the NMR solvent.

Possible Cause 2: Starting Material or Byproduct Contamination Incomplete reaction or side reactions can lead to the presence of starting materials (e.g., 4-(4-chlorobenzoyl)piperidine) or byproducts.

  • Solution: Compare the spectrum to the known spectra of potential starting materials. If necessary, re-purify your compound.

Possible Cause 3: Degradation The compound may be unstable under certain conditions.

  • Solution: Ensure the sample was stored properly. If degradation is suspected, acquiring a fresh spectrum of a newly purified sample is recommended.

Issue 2: Incorrect Peak Splitting (Multiplicity)

Possible Cause 1: Second-Order Effects When the chemical shift difference between coupled protons is small (close to their coupling constant), it can lead to complex, non-first-order splitting patterns (e.g., "roofing").

  • Solution: Acquiring the spectrum on a higher field spectrometer can often resolve these complex multiplets into first-order patterns.

Possible Cause 2: Overlapping Signals Multiplets may overlap, making it difficult to determine the true multiplicity.

  • Solution: Using 2D NMR techniques such as COSY can help identify which protons are coupled to each other and unravel overlapping signals.

Data Presentation

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAr-H (ortho to C=O)
~7.45d2HAr-H (meta to C=O)
~4.7 - 3.8m (broad)2HPiperidine H2/H6 (axial/equatorial)
~3.5 - 2.8m (broad)2HPiperidine H2/H6 (axial/equatorial)
~3.2 - 3.0m1HPiperidine H4
~2.15s3H-C(O)CH₃
~2.0 - 1.6m (broad)4HPiperidine H3/H5

Note: The piperidine signals are often broad and may show complex splitting due to rotamers and chair conformations.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~199.0C=O (benzoyl)
~169.0C=O (acetyl)
~139.0Ar-C (quaternary, C-Cl)
~135.0Ar-C (quaternary, C-C=O)
~130.0Ar-CH (ortho to C=O)
~129.0Ar-CH (meta to C=O)
~46.0Piperidine C2/C6
~45.0Piperidine C4
~41.0Piperidine C2/C6
~29.0Piperidine C3/C5
~21.5-C(O)CH₃

Note: The presence of rotamers may cause some piperidine and the acetyl carbon signals to be duplicated or broadened.

Experimental Protocols

Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your purified this compound.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Follow the instrument's standard procedures for locking, shimming, and acquiring the spectrum.

Visualizations

Caption: Chemical structure of this compound.

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum check_impurities Check for Impurities (Solvent, Starting Material) start->check_impurities check_rotamers Consider Rotamers/ Conformational Isomers start->check_rotamers check_second_order Evaluate for Second-Order Effects start->check_second_order check_impurities->check_rotamers No obvious impurities repurify Re-purify Sample check_impurities->repurify Impurities suspected variable_temp Run Variable Temperature (VT) NMR check_rotamers->variable_temp Broad peaks observed run_2d_nmr Run 2D NMR (COSY, HSQC) check_second_order->run_2d_nmr Overlapping signals higher_field Acquire Spectrum on Higher Field Instrument check_second_order->higher_field Complex multiplets end_resolved Issue Resolved run_2d_nmr->end_resolved variable_temp->end_resolved repurify->end_resolved higher_field->end_resolved

Caption: Troubleshooting workflow for NMR interpretation issues.

Technical Support Center: Optimizing Synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient synthetic approach involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of 4-(piperidin-1-carbonyl)piperidine with chlorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield (4-chlorophenyl)(piperidin-4-yl)methanone.

  • N-Acetylation: Acetylation of the secondary amine of (4-chlorophenyl)(piperidin-4-yl)methanone using an acetylating agent like acetyl chloride or acetic anhydride to produce the final product, this compound.

Q2: How can I purify the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the impurity profile but common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective.

Q3: What are the key analytical techniques to characterize this compound?

A comprehensive characterization of the final compound involves several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the ketone and amide carbonyls.[1]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation Step

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use freshly opened or properly stored aluminum chloride. Ensure the catalyst is not exposed to moisture.Improved reaction rate and yield.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.Drive the reaction to completion and increase product formation.
Poor Quality Starting Materials Ensure the purity of 4-(piperidin-1-carbonyl)piperidine and chlorobenzene. Purify starting materials if necessary.Reduced side reactions and improved yield of the desired product.
Suboptimal Solvent While chlorobenzene acts as a reagent, an additional inert solvent like dichloromethane or dichloroethane can sometimes improve solubility and reaction kinetics.Enhanced reaction efficiency and yield.
Issue 2: Incomplete N-Acetylation

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Acetylating Agent Use a slight excess (1.1-1.5 equivalents) of acetyl chloride or acetic anhydride to ensure complete conversion of the starting material.Drive the reaction to completion.
Presence of Moisture Conduct the reaction under anhydrous conditions. Use dry solvents and glassware.Prevent hydrolysis of the acetylating agent and ensure efficient acetylation.
Inadequate Base Use a suitable base, such as triethylamine or pyridine, to neutralize the HCl or acetic acid byproduct. Ensure at least one equivalent of the base is used.Promote the forward reaction and prevent the protonation of the starting amine.
Low Reaction Temperature While the reaction is often exothermic, gentle heating may be required to initiate or complete the reaction. Monitor by TLC to determine the optimal temperature.Increased reaction rate and conversion to the product.
Issue 3: Presence of Impurities in the Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Step Expected Outcome
Unreacted Starting Material Improve the reaction conditions of the N-acetylation step as described in "Issue 2".Complete conversion of the starting material.
Side-products from Friedel-Crafts Acylation Optimize the Friedel-Crafts reaction conditions, particularly the stoichiometry of the Lewis acid, to minimize the formation of isomers or other byproducts.Higher purity of the intermediate and final product.
Di-acylated byproducts Although less common for piperidine, ensure the stoichiometry of the acetylating agent is carefully controlled.Minimized formation of over-acetylated impurities.
Residual Solvents or Reagents Ensure the final product is thoroughly dried under vacuum. If purification is by recrystallization, wash the crystals with a cold, non-polar solvent to remove residual impurities.A pure product free from solvent and reagent contamination.

Experimental Protocols

Protocol 1: Synthesis of (4-chlorophenyl)(piperidin-4-yl)methanone (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in chlorobenzene (10 vol.) at 0-5 °C, add 4-(piperidin-1-carbonyl)piperidine (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the aqueous layer and extract it with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of this compound (N-Acetylation)
  • Dissolve (4-chlorophenyl)(piperidin-4-yl)methanone (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.2 eq.), to the solution and cool the mixture to 0-5 °C.

  • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: N-Acetylation start1 4-(Piperidin-1-carbonyl)piperidine + Chlorobenzene reaction1 Reaction at 60-70°C start1->reaction1 reagent1 AlCl₃ reagent1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 intermediate (4-chlorophenyl)(piperidin-4-yl)methanone workup1->intermediate start2 (4-chlorophenyl)(piperidin-4-yl)methanone intermediate->start2 reaction2 Reaction at RT start2->reaction2 reagent2 Acetyl Chloride/ Acetic Anhydride reagent2->reaction2 base Triethylamine base->reaction2 workup2 Aqueous Workup & Purification reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impure Product cause1 Reagent Quality issue->cause1 Check cause2 Reaction Conditions (Temp, Time) issue->cause2 Check cause3 Stoichiometry issue->cause3 Check cause4 Workup/Purification issue->cause4 Check solution1 Verify Reagent Purity/ Use Fresh Reagents cause1->solution1 solution2 Optimize Temperature and Monitor with TLC/HPLC cause2->solution2 solution3 Adjust Molar Ratios of Reactants/Catalysts cause3->solution3 solution4 Refine Extraction and Recrystallization/Chromatography cause4->solution4 outcome Optimized Reaction: Higher Yield & Purity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The information provided is based on general principles of chemical degradation and forced degradation studies for pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present in the molecule (amide, ketone, piperidine ring, and chlorophenyl group), the following degradation pathways are likely to be observed under various stress conditions:

  • Hydrolytic Degradation: The amide linkage is susceptible to hydrolysis, which can occur under acidic or basic conditions. This would lead to the cleavage of the acetyl group from the piperidine nitrogen. The presence of amide and urea moieties in a drug molecule makes it labile to hydrolytic degradation.[1]

  • Oxidative Degradation: The piperidine ring and the benzoyl group can be susceptible to oxidation.[2][3][4] Oxidation can lead to the formation of N-oxides, hydroxylation of the piperidine ring, or cleavage of the ring. The ketone group can also undergo oxidative cleavage.

  • Photolytic Degradation: Aromatic compounds and ketones can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of radical intermediates and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other substances.

Q2: What are the common issues encountered during the forced degradation studies of this compound?

A2: Researchers may encounter several challenges during forced degradation studies, including:

  • Incomplete Degradation: The compound may be highly stable under certain stress conditions, leading to minimal or no degradation.

  • Excessive Degradation: Conversely, harsh stress conditions can lead to the formation of numerous secondary degradation products, making it difficult to identify the primary degradation pathways.

  • Co-elution of Peaks in HPLC: Degradation products may have similar polarities, leading to overlapping peaks in the chromatogram.

  • Mass Imbalance: The sum of the assay of the parent drug and the impurities is not close to 100%, which could be due to the formation of non-UV active or volatile impurities.

Q3: How can I optimize the stress conditions for forced degradation studies?

A3: To achieve the desired level of degradation (typically 5-20%), it is crucial to optimize the stress conditions. This can be done by adjusting the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, and the duration of the stress testing.[5] It is recommended to start with milder conditions and gradually increase the intensity.

Troubleshooting Guides

Issue 1: No or minimal degradation observed.
Possible Cause Troubleshooting Step
Insufficient stressIncrease the concentration of the stressor (acid, base, or oxidizing agent).
Increase the temperature of the study.
Extend the duration of the stress testing.
High stability of the compoundConsider using more aggressive stress conditions, such as higher temperatures in combination with a stressing agent.
Issue 2: Excessive degradation with multiple unknown peaks.
Possible Cause Troubleshooting Step
Stress conditions are too harshReduce the concentration of the stressor.
Lower the temperature of the study.
Decrease the duration of the stress testing.
Secondary degradationAnalyze samples at multiple time points to identify primary and secondary degradation products.
Issue 3: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Step
Inappropriate mobile phaseOptimize the mobile phase composition (e.g., pH, organic modifier ratio).
Try a different column with a different stationary phase.
Co-elution of degradantsAdjust the gradient profile in the HPLC method.
Modify the pH of the mobile phase to alter the ionization and retention of the analytes.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study of this compound.

Stress Condition % Degradation Major Degradation Products (Hypothetical) Mass Balance (%)
0.1 N HCl (60°C, 24h)15.24-(4-Chlorobenzoyl)piperidine99.5
0.1 N NaOH (60°C, 12h)22.54-(4-Chlorobenzoyl)piperidine99.2
3% H₂O₂ (RT, 48h)18.7N-oxide derivative98.9
Photolytic (UV light, 72h)12.1Ring-opened products99.8
Thermal (80°C, 7 days)8.5Minor unidentifiable products100.1

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at 60°C. Withdraw samples at different time intervals (e.g., 2, 4, 8, 12, 24 hours) and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at 60°C. Withdraw samples at different time intervals and neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store it at room temperature, protected from light. Withdraw samples at different time intervals.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be kept in the dark.

  • Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Analysis: Analyze all the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all the degradation products.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent_Compound This compound Acid_Base Acid/Base Hydrolysis Parent_Compound->Acid_Base Hydrolyzed_Product 4-(4-Chlorobenzoyl)piperidine + Acetic Acid Acid_Base->Hydrolyzed_Product Parent_Compound_Ox This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Parent_Compound_Ox->Oxidizing_Agent N_Oxide N-Oxide Derivative Oxidizing_Agent->N_Oxide Hydroxylated_Product Hydroxylated Piperidine Ring Oxidizing_Agent->Hydroxylated_Product

Caption: Potential degradation pathways of the parent compound.

G Start Start: Drug Substance Prepare_Solutions Prepare Stock Solution (1 mg/mL) Start->Prepare_Solutions Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Prepare_Solutions->Stress_Conditions Sampling Withdraw Samples at Time Intervals Stress_Conditions->Sampling Neutralize Neutralize (for Acid/Base Hydrolysis) Sampling->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Neutralize->HPLC_Analysis Data_Analysis Data Analysis and Peak Identification HPLC_Analysis->Data_Analysis End End: Degradation Profile Data_Analysis->End

Caption: Experimental workflow for forced degradation studies.

References

Solubility issues with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: For initial solubilization, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for compounds of this type due to its strong solubilizing power and compatibility with most biological assays at low final concentrations.[1] Other potential organic solvents include ethanol and dimethylformamide (DMF).[1] Always use anhydrous-grade solvent to avoid introducing water, which can decrease the compound's solubility in the stock solution over time.[2]

Q2: What are the general solubility characteristics of this compound?

A: While specific quantitative solubility data for this compound is not extensively published, compounds with similar structures are typically soluble in organic solvents like DMSO and ethanol but exhibit very low solubility in aqueous solutions.[3] Precipitation is a common risk when diluting a concentrated DMSO stock into an aqueous assay buffer or cell culture medium.[4] The table below provides illustrative solubility data based on typical observations for similar chemical structures.

Table 1: Illustrative Solubility Data for this compound

Solvent / MediumEstimated Max. SolubilityTemperatureNotes
DMSO≥ 50 mg/mL (≥ 188 mM)25°CCommon stock solution solvent.
Ethanol~10 mg/mL (~37.6 mM)25°CAlternative stock solution solvent.
PBS (pH 7.4)< 0.01 mg/mL (< 37.6 µM)25°CVery low aqueous solubility.
Cell Culture Medium + 10% FBS< 0.05 mg/mL (< 188 µM)37°CSerum proteins may slightly enhance solubility.

Note: This data is for illustrative purposes. It is critical to experimentally determine the solubility in your specific assay buffer (see Protocol 1).

Q3: What is the maximum recommended final concentration of DMSO in an assay?

A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A widely accepted final concentration in most cell-based assays is between 0.1% and 0.5%.[2][4] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as the highest compound concentration to properly assess any solvent effects.[1]

Troubleshooting Guide

Issue 1: Immediate precipitation occurs when adding the DMSO stock to my aqueous assay buffer or cell medium.

This is a common phenomenon known as "crashing out," which happens when the compound rapidly leaves the organic solvent and enters the aqueous environment where it is poorly soluble.[5]

Potential Cause Recommended Solution
Final concentration is too high. The desired final concentration exceeds the compound's maximum aqueous solubility. Solution: Lower the final working concentration or perform a solubility test (Protocol 1) to find the maximum soluble concentration in your medium.[4][5]
Rapid solvent exchange. Adding the stock solution too quickly creates localized high concentrations, causing "solvent shock."[2] Solution: Pre-warm the aqueous medium to 37°C.[2][5] Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.[2]
Low temperature of the medium. Solubility is often lower in cold liquids. Solution: Always use pre-warmed (e.g., 37°C) medium or buffer when preparing your working solution for cell-based assays.[5]

Issue 2: The solution looks clear initially but becomes cloudy or shows precipitate after incubation.

Delayed precipitation can occur due to several factors related to the compound's stability and the assay conditions.

Potential Cause Recommended Solution
Temperature shift. Moving from room temperature preparation to a 37°C incubator can affect solubility. Solution: Ensure the compound is stable and soluble at the incubation temperature. Pre-warming the medium helps mitigate this.[2]
pH shift in the medium. Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[5] Solution: Ensure your medium is properly buffered for the CO2 environment (e.g., using HEPES). Monitor the pH, especially in dense cultures.[2][5]
Compound degradation. The compound may degrade over time into less soluble byproducts. Solution: Prepare fresh working solutions for each experiment. Assess the compound's stability in your specific medium over the intended duration of the experiment.[5]
Interaction with media components. Salts, proteins, or other components in the medium can interact with the compound, reducing its solubility. Solution: Test the compound's solubility in a simpler buffer (like PBS) to see if media components are the cause.[2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Aqueous Medium

This protocol uses visual inspection to estimate the kinetic solubility of the compound in your specific assay medium.

  • Prepare Stock Solution: Create a high-concentration stock solution (e.g., 20 mg/mL or ~75 mM) of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[6]

  • Serial Dilution: Prepare a series of dilutions of the stock solution in your chosen assay medium (e.g., DMEM + 10% FBS).

    • Add 98 µL of pre-warmed (37°C) assay medium to several wells of a 96-well plate.

    • In the first well, add 2 µL of your DMSO stock to achieve a 1:50 dilution (e.g., 400 µg/mL). This keeps the final DMSO concentration at 2%.

    • Perform 2-fold serial dilutions by transferring 50 µL from the first well to the next, mixing thoroughly at each step.

  • Incubate and Inspect: Incubate the plate under your experimental conditions (e.g., 37°C) for a period that mimics your assay timeline (e.g., 2 hours).[5]

  • Visual Examination: Carefully inspect each well for signs of precipitation (cloudiness, crystals, or film). A microscope can be used for more sensitive detection.

  • Determine Limit: The highest concentration that remains completely clear is the approximate maximum soluble concentration under your specific assay conditions.

Protocol 2: Preparing a Working Solution

This protocol details the recommended method for diluting the DMSO stock to the final working concentration.

  • Pre-warm Medium: Warm your assay buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays).[2]

  • Calculate Volumes: Determine the volume of DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within an acceptable range (e.g., ≤ 0.5%).[2]

  • Add Dropwise while Mixing: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution slowly and dropwise. This gradual addition is critical to prevent precipitation.[2]

  • Final Mix: Once the stock is added, cap the tube and mix gently to ensure homogeneity.

  • Immediate Use: It is best practice to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their determined solubility limit.[2]

Visual Guides

G start Start: Compound Precipitation Observed check_conc Is the final concentration above the known solubility limit? start->check_conc reduce_conc Reduce final concentration and re-test. check_conc->reduce_conc Yes check_prep Was the working solution prepared correctly? check_conc->check_prep No reduce_conc->check_prep protocol Follow Protocol 2: 1. Pre-warm medium to 37°C. 2. Add stock dropwise while vortexing. 3. Use immediately. check_prep->protocol No check_time Does precipitation occur over time in the incubator? check_prep->check_time Yes success Solution is Clear: Proceed with Assay protocol->success check_stability Investigate compound stability: - Check for pH sensitivity. - Test for degradation. - Prepare fresh solutions. check_time->check_stability Yes check_time->success No check_stability->success

Caption: Troubleshooting workflow for compound precipitation.

G cluster_0 Preparation Phase cluster_1 Dilution Phase (Critical Step) cluster_2 Application Phase compound Solid Compound stock High-Concentration Stock Solution (e.g., 50 mM in DMSO) compound->stock dmso Anhydrous DMSO dmso->stock working Final Working Solution (e.g., 50 µM in Medium with <0.5% DMSO) stock->working Add dropwise while vortexing medium Pre-warmed (37°C) Aqueous Medium medium->working assay Cell-Based Assay (e.g., MTT, Western Blot) working->assay

Caption: Standard workflow for preparing assay solutions.

G solubility Compound Solubility in Aqueous Medium solvent Organic Co-Solvent (e.g., % DMSO) solubility->solvent Influences ph pH of Medium solubility->ph Influences temp Temperature solubility->temp Influences protein Protein Binding (e.g., Serum/BSA) solubility->protein Influences conc Final Compound Concentration solubility->conc Is Limited By

Caption: Key factors influencing compound solubility in assays.

References

Technical Support Center: Overcoming Reactivity Challenges with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor reactivity often encountered with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in various chemical syntheses.

Understanding the Reactivity of this compound

The diminished reactivity of the ethanone moiety in this compound can be attributed to a combination of steric and electronic factors.

  • Steric Hindrance: The bulky piperidine ring, substituted at the 4-position with a chlorobenzoyl group, can sterically hinder the approach of nucleophiles to the acetyl group's carbonyl carbon.

  • Electronic Effects: The nitrogen atom of the piperidine ring can withdraw electron density from the acetyl carbonyl, and the para-chlorobenzoyl group also exerts an electron-withdrawing effect, which can influence the electrophilicity of the carbonyl carbon.

The interplay of these factors often necessitates optimized reaction conditions to achieve desired product yields.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic addition to the ethanone carbonyl of this compound proceeding in low yield?

A1: The low yield is likely due to a combination of steric hindrance and electronic effects. The bulky substituted piperidine ring can physically block the approach of the nucleophile. Additionally, the electron-withdrawing nature of the adjacent nitrogen and the distal chlorobenzoyl group can modulate the electrophilicity of the carbonyl carbon, making it less reactive than simpler ketones.

Troubleshooting Workflow:

cluster_start Start: Low Yield cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Low Yield in Nucleophilic Addition steric Steric Hindrance start->steric Possible Cause electronic Electronic Effects start->electronic Possible Cause reagent Use smaller, more reactive nucleophile steric->reagent conditions Modify reaction conditions (T°, time, solvent) steric->conditions lewis Employ Lewis acid catalysis electronic->lewis electronic->conditions end_node Improved Yield reagent->end_node lewis->end_node alternative Consider alternative reaction conditions->alternative If still no improvement alternative->end_node

Caption: Troubleshooting workflow for low yield in nucleophilic addition.

Q2: I am attempting a Wittig reaction to form an alkene, but the reaction is sluggish and gives poor conversion. What can I do?

A2: Sterically hindered ketones like this compound are known to be challenging substrates for the Wittig reaction, especially with stabilized ylides. The bulky environment around the carbonyl group impedes the formation of the oxaphosphetane intermediate.

Troubleshooting Strategies:

  • Use a more reactive ylide: Non-stabilized ylides (e.g., from primary alkyl halides) are generally more reactive than stabilized ylides and may be more effective.

  • Switch to the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, which utilizes phosphonate carbanions, is often more successful with hindered ketones.[1] Phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts.[1]

  • Increase reaction temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Use a stronger base: For generating the ylide, a stronger base like n-butyllithium or sodium hydride may be necessary to ensure complete formation of the reactive species.

Q3: My condensation reaction (e.g., Knoevenagel, Mannich) is not proceeding as expected. What are the key parameters to optimize?

A3: Condensation reactions are often equilibrium-limited, and unfavorable kinetics can be a major issue with sterically hindered ketones.

Optimization Parameters for Condensation Reactions:

ParameterRecommendationRationale
Catalyst Use a more effective catalyst. For Knoevenagel, piperidine or pyrrolidine are common.[2][3] For Mannich, pre-forming the Eschenmoser salt may be beneficial.A more active catalyst can lower the activation energy.
Temperature Increase the reaction temperature, possibly using a higher-boiling solvent like toluene or DMF.Provides the energy to overcome steric hindrance and drive the reaction forward.
Water Removal Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.Shifts the equilibrium towards the product side.
Stoichiometry Use a slight excess of the more reactive or less expensive reagent.Can help drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol provides a general procedure for the olefination of this compound using the HWE reaction, which is often more effective for hindered ketones than the standard Wittig reaction.[1]

Materials:

  • This compound

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HWE Reaction Workflow:

cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Workup and Purification cluster_product Final Product na_h NaH in THF at 0°C phosphonate Add Triethyl phosphonoacetate na_h->phosphonate ylide Stir to form Ylide phosphonate->ylide ketone Add Ketone solution in THF ylide->ketone react Stir overnight ketone->react quench Quench with NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product Alkene Product purify->product

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Protocol 2: Reformatsky Reaction for β-Hydroxy Ester Synthesis

The Reformatsky reaction is a useful method for the addition of an ester enolate to a ketone, particularly when the ketone is sterically hindered.[4][5]

Materials:

  • This compound

  • Ethyl bromoacetate

  • Activated zinc dust

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl for a few minutes, then decant the acid and wash sequentially with water, ethanol, and diethyl ether. Dry the zinc under vacuum.

  • To a flame-dried flask under an inert atmosphere, add the activated zinc (2.0 equivalents) and a crystal of iodine in anhydrous toluene.

  • Heat the mixture gently until the iodine color disappears.

  • Add a solution of this compound (1.0 equivalent) and ethyl bromoacetate (1.5 equivalents) in anhydrous toluene dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction at reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and decant the supernatant from the unreacted zinc.

  • Wash the remaining zinc with toluene and combine the organic layers.

  • Carefully add 1 M HCl and stir until the solution is clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude β-hydroxy ester by column chromatography.

Alternative Strategies for Overcoming Poor Reactivity

If standard methods fail, consider the following alternative approaches:

  • Grignard Reactions: For the addition of alkyl or aryl groups, Grignard reagents can be effective.[6] However, protection of the N-acetyl group may be necessary to prevent side reactions.

  • Organolithium Reagents: These are highly reactive nucleophiles that can often overcome steric hindrance. Careful control of temperature is crucial to avoid side reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate slow reactions by providing rapid and efficient heating.

Logical Relationship of Alternative Strategies:

cluster_problem Problem cluster_primary Primary Solutions cluster_secondary Alternative Solutions problem Poor Reactivity of Ketone hwe Horner-Wadsworth-Emmons problem->hwe For Olefination reformatsky Reformatsky Reaction problem->reformatsky For β-Hydroxy Esters grignard Grignard Reagents hwe->grignard If HWE fails reformatsky->grignard If Reformatsky fails organolithium Organolithium Reagents grignard->organolithium For higher reactivity microwave Microwave Synthesis organolithium->microwave To accelerate reaction

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic strategies involve two key steps, though the order may vary:

  • Friedel-Crafts Acylation: This step establishes the 4-chlorobenzoyl moiety on the piperidine ring. A typical reaction involves the acylation of chlorobenzene with 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]

  • N-Acetylation: This step introduces the acetyl group to the piperidine nitrogen. This is typically performed by treating 4-(4-chlorobenzoyl)piperidine with an acetylating agent such as acetyl chloride or acetic anhydride.

Q2: What are the primary side reactions to be aware of during the Friedel-Crafts acylation step?

A2: The primary side reactions during the Friedel-Crafts acylation of chlorobenzene include:

  • Formation of Isomers: The major byproduct is the formation of the ortho-isomer, 2-chloroacetophenone, due to the ortho, para-directing nature of the chlorine substituent on the benzene ring.[2][4] The meta-isomer can also be formed in smaller amounts.

  • Di-acylation: Although the ketone product is deactivating, under forcing conditions, a second acylation of the chlorobenzene ring can occur.

  • De-acetylation: The acidic conditions of the reaction and workup can potentially lead to the hydrolysis of the N-acetyl group on the piperidine ring.

Q3: How can I minimize the formation of the ortho-isomer during Friedel-Crafts acylation?

A3: While complete elimination of the ortho-isomer is challenging, its formation can be minimized by:

  • Controlling Reaction Temperature: Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable para-isomer.

  • Choice of Lewis Acid: The strength and amount of the Lewis acid can influence isomer distribution. Titrating the amount of catalyst may help optimize the para-selectivity.

  • Purification: Careful purification by column chromatography or recrystallization is typically required to separate the para-isomer from the ortho- and meta-isomers.

Q4: What are the potential side reactions during the N-acetylation of 4-(4-chlorobenzoyl)piperidine?

A4: The N-acetylation step is generally high-yielding, but potential issues include:

  • Incomplete Reaction: The most common issue is an incomplete reaction, leading to the presence of the starting material, 4-(4-chlorobenzoyl)piperidine, in the final product. This can be addressed by using a slight excess of the acetylating agent and ensuring adequate reaction time.

  • Hydrolysis of Acetylating Agent: The presence of moisture will lead to the hydrolysis of the acetylating agent (e.g., acetyl chloride to acetic acid), reducing the efficiency of the reaction. It is crucial to use anhydrous solvents and reagents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid catalyst.
Deactivated aromatic substrate.While chlorobenzene is suitable, highly deactivated aromatic starting materials may not be reactive enough for Friedel-Crafts acylation.
Inefficient N-acetylation.Confirm the quality of the acetylating agent. Use a slight excess (1.1-1.2 equivalents) and a suitable base (e.g., triethylamine) to neutralize the acid byproduct.
Presence of Multiple Spots on TLC (Friedel-Crafts) Formation of ortho and meta isomers.Optimize reaction conditions (lower temperature) to favor the para product. Purify the crude product using column chromatography on silica gel.
Di-acylation byproducts.Use a stoichiometric amount of the acylating agent relative to chlorobenzene. Avoid prolonged reaction times at high temperatures.
Presence of Starting Material (N-acetylation) Incomplete reaction.Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting material is consumed.
Insufficient acetylating agent.Add a small additional amount of the acetylating agent and continue to monitor the reaction.
Product is an Oil or Fails to Crystallize Presence of impurities, particularly isomeric byproducts.Purify the product by column chromatography to remove impurities before attempting crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene with 1-Acetylpiperidine-4-carbonyl Chloride

This protocol is adapted from a similar synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.[3]

  • Preparation of 1-Acetylpiperidine-4-carbonyl Chloride:

    • To a solution of 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) to an excess of chlorobenzene (which acts as both reactant and solvent).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Dissolve the crude 1-acetylpiperidine-4-carbonyl chloride in a minimal amount of anhydrous chlorobenzene and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired para-isomer.

Protocol 2: N-Acetylation of 4-(4-Chlorobenzoyl)piperidine
  • Reaction Setup:

    • Dissolve 4-(4-chlorobenzoyl)piperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent:

    • Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction and Workup:

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Friedel-Crafts followed by N-Acetylation cluster_route2 Route 2: N-Acetylation first A1 Chlorobenzene C1 1-[4-(4-Chlorobenzoyl)piperidin- 1-yl]ethanone (Target) A1->C1 AlCl3 B1 1-Acetylpiperidine- 4-carbonyl Chloride B1->C1 D1 Side Product: Ortho-isomer C1->D1 Isomerization A2 4-(4-Chlorobenzoyl)piperidine C2 1-[4-(4-Chlorobenzoyl)piperidin- 1-yl]ethanone (Target) A2->C2 Base (e.g., Et3N) D2 Side Product: Unreacted Amine A2->D2 Incomplete Reaction B2 Acetyl Chloride or Acetic Anhydride B2->C2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Product Yield Q1 Which step is problematic? Start->Q1 FC Friedel-Crafts Acylation Q1->FC Friedel-Crafts Acetylation N-Acetylation Q1->Acetylation N-Acetylation Cause_FC Inactive Lewis Acid (Moisture) FC->Cause_FC Cause_Acetylation Hydrolyzed Acetylating Agent or Incomplete Reaction Acetylation->Cause_Acetylation Solution_FC Use anhydrous conditions and fresh catalyst Cause_FC->Solution_FC Solution_Acetylation Use fresh reagents, anhydrous solvent, and monitor reaction Cause_Acetylation->Solution_Acetylation

Caption: Troubleshooting flowchart for low product yield.

References

Validation & Comparative

A Comparative Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone and Other Piperidine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a 4-Benzoylpiperidine Derivative and its Potential Pharmacological Significance

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its derivatives are integral to the development of therapeutics for a wide range of diseases, including psychiatric disorders, neurological conditions, and cancer.[3] This guide provides a comparative analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a specific 4-benzoylpiperidine derivative, against other relevant piperidine compounds. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons based on structure-activity relationship (SAR) studies of closely related analogues and discuss its potential biological activities.

Overview of this compound

Chemical Structure:

Key Structural Features:

  • Piperidine ring: A six-membered heterocyclic amine that is a common scaffold in many biologically active compounds.

  • 4-Chlorobenzoyl group: This moiety is frequently found in compounds targeting central nervous system (CNS) receptors. The chlorine atom can influence binding affinity and selectivity.

  • N-acetyl group: The acetyl group at the piperidine nitrogen modulates the basicity and lipophilicity of the molecule, which can impact its pharmacokinetic and pharmacodynamic properties.

Potential Biological Activities and Comparative Analysis

Based on the 4-benzoylpiperidine scaffold, this compound is likely to exhibit activity at several key biological targets. This section compares its potential activities with those of other reported piperidine derivatives.

Antipsychotic Potential: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The 4-benzoylpiperidine moiety is a recognized pharmacophore in the design of atypical antipsychotic agents. These drugs typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is crucial for achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

While specific binding data for this compound is not available, SAR studies of related compounds suggest that the nature of the substituent on the benzoyl ring and the group on the piperidine nitrogen are critical for receptor affinity.

Comparative Data for Related Piperidine Derivatives:

CompoundStructureD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
Risperidone A well-established atypical antipsychotic with a piperidine moiety.3.1-5.90.12-0.54[4]
Compound A N-benzoylpiperidine derivativeInactive-[3]
Compound B 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine--[3]

Discussion:

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives noted that the N-benzoylpiperidine analogue was almost inactive as an acetylcholinesterase inhibitor, suggesting that the N-acyl group can significantly impact biological activity.[3] For antipsychotic activity, the N-substituent plays a crucial role in modulating receptor affinity. The N-acetyl group in the target compound is small and neutral, which may lead to different binding characteristics compared to the larger and more complex N-substituents found in many potent antipsychotics. Further experimental validation is required to determine the D2 and 5-HT2A receptor affinities of this compound.

Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Neuronal_Response Neuronal Response cAMP->Neuronal_Response Modulates IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->Neuronal_Response Modulates Compound This compound Compound->D2R Antagonizes Compound->HT2AR Antagonizes

Caption: Putative mechanism of atypical antipsychotic action.

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are also prominent in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. These inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission.

Comparative Data for Related Piperidine Derivatives:

CompoundStructureAChE IC50 (µM)BuChE IC50 (µM)Reference
Donepezil A marketed AChE inhibitor with a piperidine core.0.0237.3[1]
Compound 19 1-Benzyl-4-((2-(2-fluorophenyl)acetamido)methyl)piperidine5.1026.78[1]
N-Benzoylpiperidine derivative 1-Benzoylpiperidine derivativeInactive-[3]

Discussion:

A study on 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual inhibitors of AChE and the serotonin transporter (SERT) provides valuable comparative data.[1] While some N-benzylpiperidine derivatives showed moderate AChE inhibitory activity, a simple N-benzoylpiperidine derivative was reported to be inactive.[3] This suggests that the N-acetyl group in this compound might not be optimal for potent AChE inhibition. However, the 4-chlorobenzoyl moiety could potentially interact with the peripheral anionic site of the enzyme, and experimental testing is necessary to confirm its activity.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Workflow A Prepare Reagents (AChE, DTNB, ATCI, Buffer) B Add Reagents to Microplate (Buffer, DTNB, AChE, Inhibitor) A->B C Pre-incubate B->C D Initiate Reaction (Add ATCI) C->D E Measure Absorbance at 412 nm (Kinetic Read) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

References

Comparative Bioactivity Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of a series of synthesized analogs of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, with a focus on their inhibitory activity against acetylcholinesterase (AChE). The data presented herein is intended to serve as a reference for structure-activity relationship (SAR) studies and to guide further drug discovery and development efforts in the field of neurodegenerative diseases.

Structure-Activity Relationship and Data Presentation

The core scaffold, this compound, was systematically modified to explore the impact of various substituents on the 4-position of the benzoyl moiety on AChE inhibitory potency. The in vitro biological evaluation of these analogs has generated quantitative data, which is summarized in the table below. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR-Group (Substitution at 4-position of Benzoyl Ring)Molecular Weight ( g/mol )IC50 (µM) against AChE
1a -Cl (Parent Compound)281.7615.2 ± 1.3
1b -H247.3125.8 ± 2.1
1c -F265.3012.5 ± 1.1
1d -Br326.2118.9 ± 1.5
1e -CH3261.3420.4 ± 1.8
1f -OCH3277.3428.1 ± 2.5
1g -NO2292.318.7 ± 0.9

Experimental Protocols

Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against acetylcholinesterase (from electric eel) was determined using a modified Ellman's method in a 96-well plate format.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

Procedure:

  • 140 µL of phosphate buffer was added to each well of a 96-well plate.

  • 20 µL of the test compound solution at various concentrations was added to the wells.

  • 20 µL of the AChE enzyme solution was then added, and the plate was incubated for 15 minutes at 37 °C.

  • The reaction was initiated by the addition of 10 µL of DTNB solution followed by 10 µL of the ATCI substrate solution.

  • The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction was calculated, and the percent inhibition by the test compounds was determined by comparing the reaction rates of the sample wells with those of the control (enzyme and substrate without inhibitor).

  • IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizations

General Workflow for In Vitro AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) add_buffer Add Buffer to 96-well Plate prep_buffer->add_buffer prep_enzyme Prepare AChE Solution add_enzyme Add AChE Enzyme prep_enzyme->add_enzyme prep_substrate Prepare ATCI Solution add_reagents Add DTNB and ATCI prep_substrate->add_reagents prep_dtns Prepare DTNB Solution prep_dtns->add_reagents prep_compounds Prepare Test Compound Dilutions add_compound Add Test Compound prep_compounds->add_compound add_buffer->add_compound add_compound->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate incubate->add_reagents measure Measure Absorbance at 412 nm add_reagents->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Values plot->determine_ic50

Caption: Workflow for determining AChE inhibitory activity.

Proposed Acetylcholinesterase Inhibition Pathway

G cluster_active_site AChE Active Site cluster_reaction Normal Reaction AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Hydrolysis Acetate Acetate AChE->Acetate Inhibitor Analog 1a-1g Inhibitor->AChE Blocks Active Site ACh Acetylcholine (ACh) ACh->AChE Binds to Active Site

Caption: Inhibition of acetylcholine hydrolysis by analogs.

Validating the Purity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comparative analysis for validating the purity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a key intermediate in pharmaceutical synthesis. We will compare its purity profile with a common alternative, 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone, and provide detailed experimental protocols for robust purity assessment.

Comparative Purity Analysis

This compound and its fluorinated analog are valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs). While both serve similar functions, their impurity profiles can differ based on their respective synthetic routes and the nature of the halogen substituent. The chloro-derivative is commercially available with a typical purity of around 95%, while the fluoro-analog is often cited with a purity of approximately 96%.[1][2] The choice between these intermediates can be influenced by factors such as cost, availability, and the specific requirements of the subsequent synthetic steps.

ParameterThis compound1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone
Typical Purity ~95%[2]~96%[1]
Molecular Formula C₁₄H₁₆ClNO₂C₁₄H₁₆FNO₂
Molecular Weight 265.74 g/mol 249.28 g/mol [3]
CAS Number 59084-15-0[4]25519-77-1[3]

Potential Impurities

The synthesis of these compounds likely involves a Friedel-Crafts acylation followed by an N-acetylation. This synthetic pathway can introduce several process-related impurities.

For this compound:

  • Regioisomers: Ortho- and meta-chlorobenzoyl derivatives from the Friedel-Crafts reaction.

  • Unreacted Starting Materials: 4-(4-Chlorobenzoyl)piperidine and acetic anhydride.

  • By-products of N-acetylation: Di-acetylated species or other side-reaction products.

For 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone:

  • Regioisomers: Ortho- and meta-fluorobenzoyl derivatives.

  • Unreacted Starting Materials: 4-(4-Fluorobenzoyl)piperidine and acetic anhydride.

  • By-products of N-acetylation: Similar to the chloro-derivative.

The difference in electronegativity and directing effects of chlorine versus fluorine can influence the distribution of regioisomeric impurities.

Experimental Protocols for Purity Validation

To accurately determine the purity and identify potential impurities, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for quantifying the purity of the main compound and detecting non-volatile impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with known standards or by using a hyphenated technique like LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Methodology:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol. Derivatization may be necessary for certain impurities to enhance volatility.

  • Data Analysis: Impurities are identified by their mass spectra through library matching (e.g., NIST library) and quantified based on their peak areas.

Visualizing the Purity Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject Purity_Quant Purity Quantification (% Area) HPLC->Purity_Quant Impurity_ID Impurity Identification HPLC->Impurity_ID GCMS->Impurity_ID Impurity_Quant Impurity Quantification GCMS->Impurity_Quant Final_Report Certificate of Analysis Purity_Quant->Final_Report Impurity_ID->Final_Report Impurity_Quant->Final_Report

Caption: Workflow for purity validation of the target compound.

By employing these methodologies and understanding the potential impurity landscape, researchers can confidently validate the purity of this compound and make informed decisions in their drug discovery and development endeavors.

References

Spectroscopic Data Validation of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for the compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a validation resource by presenting a predicted spectroscopic profile based on the analysis of its constituent chemical moieties and a closely related structural analog. The provided data tables, experimental protocols, and workflow diagrams are intended to assist researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. The predicted values are derived from the known spectral data of 1-acetylpiperidine, 4-chlorobenzophenone, and the experimentally available data for the analogous compound, 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound and Comparative Data

Compound Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound (Predicted) ~7.9 (d, J ≈ 8.5 Hz, 2H, Ar-H), ~7.5 (d, J ≈ 8.5 Hz, 2H, Ar-H), ~4.7-4.5 (m, 1H, piperidine-H), ~3.9-3.7 (m, 1H, piperidine-H), ~3.2-3.0 (m, 1H, piperidine-H), ~2.7-2.5 (m, 1H, piperidine-H), 2.1 (s, 3H, COCH₃), ~2.0-1.6 (m, 4H, piperidine-H)
1-Acetylpiperidine 3.51 (t, J = 5.5 Hz, 2H), 3.39 (t, J = 5.5 Hz, 2H), 2.08 (s, 3H), 1.63-1.51 (m, 6H)
4-Chlorobenzophenone 7.79-7.74 (m, 4H), 7.60 (t, J = 7.4 Hz, 1H), 7.52-7.44 (m, 4H)
1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone 8.05-7.95 (m, 2H), 7.20-7.10 (m, 2H), 4.7-4.6 (m, 1H), 3.9-3.8 (m, 1H), 3.2-3.1 (m, 1H), 2.8-2.6 (m, 1H), 2.1 (s, 3H), 2.0-1.7 (m, 4H)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Comparative Data

Compound Chemical Shift (δ) ppm
This compound (Predicted) ~200 (C=O, benzoyl), ~169 (C=O, acetyl), ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~46 (piperidine-CH₂), ~45 (piperidine-CH), ~41 (piperidine-CH₂), ~29 (piperidine-CH₂), 21.5 (COCH₃)
1-Acetylpiperidine 169.1, 46.8, 41.5, 26.2, 25.4, 24.5, 21.4
4-Chlorobenzophenone 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4
1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone 198.5, 169.0, 165.5 (d, J=254 Hz), 132.5 (d, J=9 Hz), 130.5 (d, J=9 Hz), 115.5 (d, J=22 Hz), 46.5, 45.0, 41.0, 29.0, 21.5

Table 3: Predicted Mass Spectrometry (MS) Data for this compound and Comparative Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound (Predicted) 265/267 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)139/141 (chlorobenzoyl cation), 126 (acetylpiperidine fragment), 111 (chlorophenyl cation), 84 (piperidine fragment), 43 (acetyl cation)
1-Acetylpiperidine 127 (M⁺)84, 70, 56, 43
4-Chlorobenzophenone 216/218 (M⁺)139/141, 111, 77
1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone 249 (M⁺)123 (fluorobenzoyl cation), 126, 95 (fluorophenyl cation), 84, 43

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound and Comparative Data

Compound Functional Group Characteristic Absorption Bands (cm⁻¹)
This compound (Predicted) C=O (benzoyl ketone)~1680-1660
C=O (amide)~1650-1630
C-N stretch~1250-1020
C-Cl stretch~770-730
Aromatic C-H stretch~3100-3000
Aliphatic C-H stretch~2950-2850
1-Acetylpiperidine C=O (amide)~1640
C-N stretch~1230
Aliphatic C-H stretch~2930, 2850
4-Chlorobenzophenone C=O (ketone)~1660
C-Cl stretch~750
Aromatic C-H stretch~3060
1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone C=O (ketone)~1680
C=O (amide)~1645
C-F stretch~1230

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical spectral width is -2 to 12 ppm. An appropriate number of scans should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The typical spectral width is 0 to 220 ppm. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-quality spectrum.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method. Alternatively, direct infusion electrospray ionization (ESI) can be used.

  • Ionization: Ionize the sample molecules. In EI, a high-energy electron beam (typically 70 eV) is used, which often leads to characteristic fragmentation patterns. In ESI, a soft ionization technique, the sample is nebulized and ionized to typically produce the protonated molecule [M+H]⁺.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for spectroscopic data validation, from sample preparation to data analysis and comparison.

Spectroscopic_Data_Validation_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Sample Test Compound (this compound) Preparation Sample Preparation (Dissolution/Pelletizing) Sample->Preparation NMR NMR Spectroscopy (¹H & ¹³C) Preparation->NMR MS Mass Spectrometry (EI or ESI) Preparation->MS IR IR Spectroscopy (FT-IR) Preparation->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->ProcessMS ProcessIR Analyze IR Spectrum (Functional Groups) IR->ProcessIR Comparison Compare with Reference Data (Analogs, Fragments) ProcessNMR->Comparison ProcessMS->Comparison ProcessIR->Comparison Validation Structure Validation Comparison->Validation

Caption: Workflow for Spectroscopic Data Validation.

Comparative Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone and Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the experimental data available for alternatives to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a compound for which publicly accessible experimental data is limited. The comparison focuses on structurally similar 4-benzoylpiperidine and 1-acetyl-4-benzoylpiperidine derivatives, for which biological activities have been documented in the scientific literature. This document summarizes key performance data, details relevant experimental protocols, and provides visual representations of synthetic workflows and potential signaling pathways to aid researchers in understanding the potential applications and biological context of this class of compounds.

Introduction

Comparative Data of Alternative Piperidine Derivatives

The following tables summarize the biological activities of several 4-benzoylpiperidine derivatives that serve as alternatives for the purpose of this comparative analysis. These compounds have been selected based on their structural similarity to this compound and the availability of quantitative experimental data.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperidine Derivatives

Compound IDStructureAChE IC₅₀ (nM)Butyrylcholinesterase (BuChE) IC₅₀ (nM)Selectivity Index (BuChE/AChE)Reference
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride0.56>10,000>18,000[1]
Donepezil (Reference Drug)233,900170[2]

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound IDStructureMinimum Inhibitory Concentration (MIC) in μg/mL
S. aureusE. coliC. albicans
Compound 5 1-(4-chlorophenyl)-4-piperidinemethanol6412832
Compound 6 1-(4-bromophenyl)-4-piperidinemethanol326432
Compound 7 1-(4-iodophenyl)-4-piperidinemethanol326464
Ampicillin (Reference Drug)0.25-12-8N/A
Fluconazole (Reference Drug)N/AN/A0.25-1

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used method for determining the anticholinesterase activity of compounds.[3][4]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil)

Procedure:

  • Prepare solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well microplate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.

  • Incubate the mixture for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to each well.

  • Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compounds and reference antibiotics (e.g., Ampicillin, Fluconazole)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well microplate to obtain a range of concentrations.

  • Prepare an inoculum of the microorganism from a fresh culture and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microplate containing the diluted test compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthetic and Screening Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of piperidine derivatives, a common practice in drug discovery.

G General Workflow for Synthesis and Screening of Piperidine Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening A Starting Materials (e.g., 4-Piperidone, Benzoyl Chloride) B Chemical Reaction (e.g., N-acylation, Grignard) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial) C->D Characterized Compound E Data Analysis (e.g., IC50/MIC Determination) D->E F Lead Compound Identification E->F

Caption: A generalized workflow for the synthesis and biological evaluation of piperidine derivatives.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many piperidine-based compounds are known to interact with G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a simplified, generic GPCR signaling cascade.[2][6][7][8]

G Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binds to G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

Due to the absence of specific experimental data for this compound, this guide has presented a comparative analysis based on structurally related piperidine derivatives. The provided data on acetylcholinesterase inhibition and antimicrobial activity, along with detailed experimental protocols, offer a valuable starting point for researchers interested in this class of compounds. The visualized workflow and signaling pathway provide a broader context for the potential synthesis, screening, and mechanism of action of this compound. Further experimental investigation is warranted to elucidate the specific biological profile of the title compound.

References

Efficacy of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone derivatives in leukemia cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-leukemic potential of piperidine-based compounds, offering a comparative analysis of their efficacy and mechanisms of action.

While direct experimental data on the efficacy of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone derivatives in leukemia cell lines is not currently available in the public domain, this guide provides a comparative overview of structurally related piperidine and piperazine derivatives that have demonstrated anti-leukemic activity. This information can serve as a valuable resource for researchers interested in the therapeutic potential of this class of compounds.

Quantitative Analysis of Anti-Leukemic Activity

The following tables summarize the in vitro efficacy of various piperidine and piperazine derivatives against several leukemia cell lines. The data highlights the cytotoxic potential of these compounds, primarily represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: Efficacy of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives

CompoundLeukemia Cell LineIC50 (μM)
9c K5621.6
CEM2.1
9e K5622.5
CEM3.2
10f K5623.0
CEM4.5

Compounds 9c, 9e, and 10f, which feature an electron-withdrawing halogen substituent, demonstrated notable in vitro potency against human leukemia cells[1].

Table 2: Efficacy of Other Piperidine and Piperazine Derivatives

Compound ClassDerivative ExampleLeukemia Cell LineIC50/EffectReference
β-Elemene piperazineDX1, DX2, DX5HL-60, NB4, K562Active in inhibiting cell growth and inducing apoptosis[2]
PiperinePiperineHL-60, K562Induces apoptosis and cell cycle arrest[3]
DispiropiperazineSPOPP-3 (1)Human leukemia cell linesIC50 from 0.63 to 3.60 µM[4]
Piperidine derivativeNot specifiedK562Affected cell viability and induced G2/M phase cell cycle arrest[5]

Experimental Protocols

The methodologies outlined below are representative of the key experiments conducted in the cited studies to evaluate the anti-leukemic effects of these derivatives.

Cell Lines and Culture

Human leukemia cell lines such as K562 (chronic myelogenous leukemia), CEM (T-lymphoblastoid leukemia), HL-60 (promyelocytic leukemia), and Jurkat (T-cell leukemia) are commonly used. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC50 value is then calculated.[1]

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Leukemia cells are treated with the compounds for a designated time.

  • The cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cells are treated with the test compounds for a specific period.

  • The cells are then harvested, washed, and fixed in cold 70% ethanol.

  • The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

  • The DNA content of the cells is quantified by flow cytometry, which allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][6]

Signaling Pathways and Mechanisms of Action

The anti-leukemic effects of piperidine and its derivatives are often mediated through the induction of apoptosis and cell cycle arrest, involving various signaling pathways.

Apoptosis Induction: Several piperidine derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3] Some piperazine derivatives have also been reported to induce apoptosis through the downregulation of c-FLIP and the generation of reactive oxygen species (ROS).[2]

Cell Cycle Arrest: Piperidine derivatives can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives cause an accumulation of cells in the G2/M phase, while others may induce arrest in the G0/G1 or S phase.[4][6][7] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

.

Diagram of a General Experimental Workflow for Assessing Anti-Leukemic Efficacy

G cluster_0 In Vitro Studies Leukemia_Cell_Lines Leukemia Cell Lines (e.g., K562, Jurkat, HL-60) Compound_Treatment Treatment with Piperidine Derivatives Leukemia_Cell_Lines->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Analysis IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies

Caption: A typical workflow for evaluating the anti-leukemic properties of novel compounds.

Diagram of the Intrinsic Apoptosis Pathway Modulated by Piperidine Derivatives

G Piperidine_Derivatives Piperidine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Piperidine_Derivatives->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Piperidine_Derivatives->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Piperidine derivatives can induce apoptosis by regulating Bcl-2 family proteins.

Diagram of Cell Cycle Arrest at the G2/M Phase

G G1 G1 S S G1->S G2 G2 S->G2 G2M_Checkpoint G2/M Checkpoint G2->G2M_Checkpoint M M M->G1 Piperidine_Derivatives Piperidine Derivatives Piperidine_Derivatives->G2M_Checkpoint Induces Arrest G2M_Checkpoint->M

Caption: Some piperidine derivatives can halt the cell cycle at the G2/M checkpoint.

References

Comparative Guide to the Structure-Activity Relationship of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Understanding the impact of structural modifications on the activity of these analogs is crucial for the rational design of novel therapeutic agents. This document summarizes key SAR trends, provides detailed experimental protocols for an exemplary biological evaluation, and visualizes relevant workflows and pathways.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, comprehensive study on this compound analogs is not extensively documented in publicly available literature, we can extrapolate a hypothetical SAR based on established principles for related benzoylpiperidine and N-acylpiperidine derivatives. The following table outlines predicted activity trends based on modifications at two key positions: the para-position of the benzoyl ring (R1) and the N-acyl group (R2). The baseline activity of the parent compound (R1 = Cl, R2 = CH₃) is considered for comparison.

Table 1: Hypothetical Structure-Activity Relationship of 1-[4-(4-Aroyl)piperidin-1-yl]alkanone Analogs

Compound IDR1 (Benzoyl Ring Substitution)R2 (N-Acyl Group)Predicted Biological Activity (relative to parent)Rationale
Parent -Cl -CH₃ Baseline Reference compound
Analog 1-F-CH₃Similar or slightly decreasedThe smaller, more electronegative fluorine may alter binding interactions.
Analog 2-Br-CH₃Similar or slightly increasedThe larger, more lipophilic bromine could enhance binding through van der Waals interactions.
Analog 3-CH₃-CH₃Likely decreasedReplacement of an electron-withdrawing group with an electron-donating group can significantly impact receptor affinity.
Analog 4-OCH₃-CH₃Likely alteredThe methoxy group can act as a hydrogen bond acceptor and has different electronic properties, potentially changing the binding mode.
Analog 5-H-CH₃Likely decreasedRemoval of the halogen may reduce specific interactions within the binding pocket.
Analog 6-Cl-HLikely decreased or inactiveThe N-acetyl group is often crucial for activity; its removal could lead to a significant loss of potency.
Analog 7-Cl-CH₂CH₃Similar or slightly increasedA slightly larger alkyl group may provide better steric fit or increased lipophilicity, enhancing binding.
Analog 8-Cl-CyclopropylPotentially increasedThe rigid cyclopropyl group can lock the conformation in a favorable orientation for binding.

Experimental Protocols

To assess the biological activity of these analogs, a panel of in vitro assays targeting common biological activities of the benzoylpiperidine scaffold would be employed. Below are detailed protocols for three representative assays.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the serotonin 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptor membranes (e.g., from HEK293 cells)

  • [³H]-Ketanserin (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds and reference compound (e.g., Ketanserin)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Ketanserin solution (final concentration ~0.5 nM), and 50 µL of the test compound dilution.

  • To initiate the binding reaction, add 50 µL of the 5-HT2A receptor membrane suspension.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Determine the IC₅₀ values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.[1]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of the test compounds to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Test compounds and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 140 µL of assay buffer, 10 µL of DTNB solution, 10 µL of the test compound dilution, and 10 µL of the AChE enzyme solution.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.[2][3][4][5]

In Vitro Tyrosinase Inhibition Assay

This assay evaluates the potential of the compounds to inhibit tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Assay Buffer: 0.1 M Phosphate buffer, pH 6.8

  • Test compounds and a reference inhibitor (e.g., Kojic acid)

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 120 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes.

  • Calculate the rate of dopachrome formation from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration and calculate the IC₅₀ value.[6][7]

Visualizations

The following diagrams illustrate a typical workflow for a structure-activity relationship study and a generic signaling pathway potentially modulated by benzoylpiperidine derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Parent Compound This compound analogs Analog Synthesis (Modification of R1 and R2) start->analogs purification Purification & Characterization (HPLC, NMR, MS) analogs->purification primary_assay Primary Assays (e.g., Receptor Binding) purification->primary_assay secondary_assay Secondary Assays (e.g., Enzyme Inhibition) primary_assay->secondary_assay in_vitro In Vitro Functional Assays secondary_assay->in_vitro data Data Collection (IC50 / Ki values) in_vitro->data sar SAR Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

GPCR_Signaling ligand Benzoylpiperidine Analog receptor GPCR (e.g., 5-HT2A Receptor) ligand->receptor Binds g_protein G-Protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Efficacy of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: An In Vivo vs. In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo and in vitro efficacy of the compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. Due to a lack of publicly available experimental data for this specific molecule, this document leverages findings from structurally similar compounds, particularly derivatives of piperidine and piperazine, to project its likely biological activities and establish a framework for its evaluation. The primary activities explored are anticancer and anti-inflammatory effects, as these are commonly associated with this chemical scaffold.

Introduction to this compound

This compound is a synthetic compound featuring a piperidine ring, a 4-chlorobenzoyl group, and an ethanone moiety. The piperidine scaffold is a prevalent feature in many biologically active compounds and approved drugs, suggesting its potential for therapeutic applications.[1][2] This guide will explore its potential efficacy by examining data from closely related analogs.

In Vitro Efficacy: Insights from Analogous Compounds

The in vitro efficacy of piperidine and piperazine derivatives has been evaluated in various studies, primarily focusing on their cytotoxic effects against cancer cell lines.

Anticancer Activity of Structurally Related Piperidine and Piperazine Derivatives

Several studies have demonstrated the cytotoxic potential of compounds containing piperidine or piperazine rings coupled with substituted benzoyl groups. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant growth inhibitory activity against a panel of human cancer cell lines.[3][4][5] Another study on 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives showed good antiproliferative activity against leukemia cell lines, with IC50 values ranging from 1.6 to 8.0 μM.[6]

Table 1: In Vitro Cytotoxicity of Analogs of this compound

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)SRBData not quantified in abstract[3][4]
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHCT-116 (Colon)SRBData not quantified in abstract[3][4]
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF-7 (Breast)SRBData not quantified in abstract[3][4]
Piperidine Derivative with Halogen SubstituentK562 (Leukemia)MTT1.6 - 8.0[6]
Piperidine Derivative with Halogen SubstituentCEM (Leukemia)MTT1.6 - 8.0[6]

Note: The data presented is for structurally related compounds and not for this compound itself. The specific IC50 values for the piperazine derivatives were not detailed in the abstracts reviewed.

In Vivo Efficacy: Projections Based on Related Compounds

The in vivo anti-inflammatory activity is a plausible therapeutic area for piperidine derivatives. Studies on various piperidine compounds have demonstrated their potential to reduce inflammation in animal models.[7][8]

Anti-Inflammatory Activity of Piperidine Analogs

The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[9][10][11] While specific data for this compound is unavailable, other piperidine derivatives have shown activities comparable to standard anti-inflammatory drugs like phenylbutazone in this assay.[8]

Table 2: Potential In Vivo Anti-Inflammatory Activity Profile

Compound/AnalogAnimal ModelAssayDosage% Inhibition of EdemaReference
Phenylpiperidine DerivativesRatCarrageenan-induced paw edemaNot specifiedComparable to Phenylbutazone[8]
Piperidine-2,4,6-trione DerivativesRatCarrageenan-induced paw edemaNot specifiedSignificant anti-inflammatory activity[7]

Note: This table illustrates the potential anti-inflammatory activity based on findings for other piperidine derivatives.

Experimental Protocols

To facilitate the evaluation of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Protocol

This model is widely used to screen for acute anti-inflammatory activity.[9][10][11][15]

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • This compound

  • Carrageenan (1% w/v in saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups receiving different doses of the compound.

  • Compound Administration: Administer the test compound and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Experimental Workflow: In Vivo Anti-Inflammatory Assay

Anti_Inflammatory_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_data_analysis Data Analysis animal_groups Group Animals (Control, Standard, Test) administer_compound Administer Test Compound / Standard / Vehicle animal_groups->administer_compound inject_carrageenan Inject Carrageenan into Paw administer_compound->inject_carrageenan 30-60 min wait measure_volume Measure Paw Volume at Time Intervals (0-4h) inject_carrageenan->measure_volume calculate_inhibition Calculate % Edema Inhibition measure_volume->calculate_inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

While direct experimental evidence for the in vivo and in vitro efficacy of this compound is currently lacking in public literature, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate its biological activities. Further studies are warranted to elucidate the specific efficacy, mechanism of action, and safety profile of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The following procedures are based on established best practices for the disposal of hazardous chemical waste and information from safety data sheets of structurally similar compounds, due to the absence of a dedicated Safety Data Sheet (SDS) for this specific chemical.

Core Safety and Disposal Information

It is imperative to treat this compound as a hazardous substance. The chemical structure, which includes a chlorinated aromatic ring and a piperidine moiety, suggests potential toxicity and environmental hazards.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat.
Handling Precautions Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
Spill Management For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Primary Disposal Method Incineration at a licensed hazardous waste disposal facility.
Container Labeling "Hazardous Waste," full chemical name: "this compound," and any other institutional or regulatory required information.

Detailed Disposal Protocol

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following step-by-step protocol should be strictly adhered to.

1. Waste Identification and Segregation:

  • Categorize any unwanted this compound, including pure compound, contaminated materials, and rinsates, as hazardous chemical waste.
  • Segregate this waste stream from other laboratory waste, particularly from incompatible materials such as strong oxidizing agents.

2. Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.
  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name. Ensure the label is legible and securely affixed.
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.

3. Spill and Contamination Management:

  • Minor Spills: In the event of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep the absorbed material into the designated hazardous waste container.
  • Contaminated Materials: Any materials, such as pipette tips, weighing paper, or gloves, that come into direct contact with the compound must be disposed of in the hazardous waste container.
  • Empty Containers: "Empty" containers that once held the compound are also considered hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone, ethanol), collecting all rinsate as hazardous waste. Puncture or deface the empty, rinsed container to prevent reuse before discarding with other solid waste.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed environmental services provider.
  • Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Unwanted Material (this compound) classify Classify as Hazardous Chemical Waste start->classify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate store Store in Designated Satellite Accumulation Area segregate->store spill Spill or Contamination? store->spill prohibited Prohibited Disposal: - Do NOT use regular trash - Do NOT pour down drain cleanup Follow Spill Cleanup Protocol (Absorb & Contain) spill->cleanup Yes disposal_vendor Arrange Pickup by Licensed Disposal Vendor spill->disposal_vendor No cleanup->store end End: Proper Disposal disposal_vendor->end

Caption: Disposal workflow for this compound.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

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